Technical Documentation Center

2,5-dimethyl-2,3-dihydro-1H-indene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-dimethyl-2,3-dihydro-1H-indene

Core Science & Biosynthesis

Foundational

De Novo Synthesis Pathways for 2,5-Dimethyl-2,3-dihydro-1H-indene: A Comprehensive Technical Guide

Executive Summary & Pharmacophoric Significance The indane (benzocyclopentane) core is a privileged structural motif widely utilized in medicinal chemistry and fragrance development[1]. Specifically, 2,5-dimethyl-2,3-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

The indane (benzocyclopentane) core is a privileged structural motif widely utilized in medicinal chemistry and fragrance development[1]. Specifically, 2,5-dimethyl-2,3-dihydro-1H-indene (2,5-dimethylindane) serves as a critical intermediate in the synthesis of advanced olfactory molecules. It is the foundational scaffold for modern Lilial™ replacements[2] and highly effective malodor antagonists such as Lilyflore® ((2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol)[3].

While generic indane synthesis often relies on the derivatization of pre-existing rings or unselective carbocyclizations[1][4], the precise 2,5-dimethyl substitution pattern presents a unique regiochemical challenge. The methyl group at C5 (on the aromatic ring) and C2 (on the aliphatic ring) must be installed with absolute positional accuracy. This whitepaper details two orthogonal de novo synthetic pathways—a classical electrophilic annulation and a modern transition-metal-catalyzed carboannulation—explaining the mechanistic causality and providing self-validating protocols for bench-to-pilot scalability.

Retrosynthetic Strategies

To achieve the target scaffold, we must construct the cyclopentane ring onto a functionalized benzene derivative. The retrosynthetic disconnection yields two primary strategies:

  • Pathway A (Classical): A tandem Friedel-Crafts acylation/alkylation utilizing toluene and a branched acyl chloride, followed by deoxygenation.

  • Pathway B (Modern): A highly regioselective palladium-catalyzed intramolecular Heck cyclization[5][6] of an engineered 2-methylallyl-functionalized aryl iodide.

Retrosynthesis Target 2,5-Dimethyl-2,3-dihydro-1H-indene Indanone 2,5-Dimethyl-1-indanone Target->Indanone Pathway A (Reduction) Indene 2,5-Dimethyl-1H-indene Target->Indene Pathway B (Hydrogenation) FC_Precursor 1-(4-Methylphenyl)-2-methyl- 3-chloropropan-1-one Indanone->FC_Precursor Friedel-Crafts Alkylation Toluene Toluene + 2-Methyl-3-chloropropanoyl chloride FC_Precursor->Toluene Friedel-Crafts Acylation Heck_Precursor 1-Iodo-4-methyl-2- (2-methylallyl)benzene Indene->Heck_Precursor Heck Cyclization Xylene 2-Iodo-5-methylbenzoic acid Heck_Precursor->Xylene Functionalization

Caption: Retrosynthetic pathways for 2,5-dimethylindane via Friedel-Crafts and Heck strategies.

Pathway A: Classical Electrophilic Annulation

This pathway leverages the innate electron-donating properties of toluene to direct the regiochemistry of the initial carbon-carbon bond formation. It is highly scalable and utilizes inexpensive reagents, making it the preferred route for industrial-scale production.

Protocol 1: Tandem Friedel-Crafts Annulation to 2,5-Dimethyl-1-indanone
  • Preparation: In a flame-dried, nitrogen-purged reactor, suspend anhydrous Aluminum Chloride ( AlCl3​ , 2.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Acylation: Add 3-chloro-2-methylpropanoyl chloride (1.0 eq) dropwise to form the active acylium ion complex. Slowly add toluene (1.2 eq). Stir at 0 °C for 2 hours.

  • Alkylation (Cyclization): Remove the cooling bath and heat the reaction mixture to a gentle reflux (40 °C) for 12 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice containing 1M HCl. Separate the organic layer, wash with saturated aqueous NaHCO3​ and brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via fractional distillation to isolate 2,5-dimethyl-1-indanone.

Causality & Validation: The initial acylation is directed para by toluene's methyl group, forming 1-(4-methylphenyl)-2-methyl-3-chloropropan-1-one. The use of 2.5 equivalents of AlCl3​ is strictly required; the first equivalent is consumed by coordinating with the newly formed ketone oxygen, while the excess activates the primary alkyl chloride. Heating induces an intramolecular Friedel-Crafts alkylation at the ortho position of the aromatic ring. Because the closure occurs ortho to the ketone and meta to the original methyl group, the methyl group is perfectly positioned at C5 of the resulting indanone[6].

Protocol 2: Wolff-Kishner Deoxygenation
  • Hydrazone Formation: Combine 2,5-dimethyl-1-indanone (1.0 eq), hydrazine hydrate (64% in water, 3.0 eq), and KOH (3.0 eq) in ethylene glycol. Reflux at 150 °C for 2 hours.

  • Nitrogen Extrusion: Equip the flask with a distillation head. Distill off water and excess hydrazine until the internal temperature reaches 200 °C. Maintain reflux at 200 °C for 4 hours.

  • Isolation: Cool to room temperature, dilute with water, and extract with hexanes. Concentrate to yield the target 2,5-dimethyl-2,3-dihydro-1H-indene.

Causality & Validation: The Wolff-Kishner reduction is selected over the Clemmensen reduction (Zn/Hg, HCl) because indanones can undergo unwanted ring-opening or pinacol-type couplings under highly acidic dissolving-metal conditions. The high-temperature base-catalyzed extrusion of nitrogen gas is thermodynamically irreversible, ensuring complete deoxygenation.

Pathway B: Transition-Metal Catalyzed Carboannulation

For applications requiring absolute regiochemical purity (>99%), Pathway A's reliance on para/ortho directing ratios (~4:1) necessitates rigorous purification. Pathway B bypasses this by utilizing a structurally pre-defined precursor and a highly specific Palladium-catalyzed intramolecular Heck cyclization[5].

Protocol 3: Heck Cyclization to 2,5-Dimethyl-1H-indene

Pre-requisite: 2-iodo-5-methylbenzoic acid is reduced to the benzyl alcohol, brominated, and cross-coupled with isopropenylmagnesium bromide to yield 1-iodo-4-methyl-2-(2-methylallyl)benzene.

  • Setup: Dissolve 1-iodo-4-methyl-2-(2-methylallyl)benzene (1.0 eq) in anhydrous, degassed N,N-dimethylformamide (DMF).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%), Triphenylphosphine ( PPh3​ , 10 mol%), and Silver Carbonate ( Ag2​CO3​ , 2.0 eq).

  • Cyclization: Heat the mixture to 100 °C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove silver salts and palladium black, and extract with ethyl acetate.

Causality & Validation: The choice of Ag2​CO3​ is the critical success factor in this protocol. It acts as both a base to neutralize the generated HI and a halide scavenger. By precipitating AgI, it forces the catalytic cycle into a highly electrophilic cationic palladium pathway. This accelerates the kinetically favored 5-exo-trig migratory insertion over the 6-endo-trig pathway (per Baldwin's rules) and prevents premature olefin isomerization. Subsequent β -hydride elimination yields the 2,5-dimethyl-1H-indene intermediate.

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Coord Olefin Coordination (π-Complex) OxAdd->Coord MigIns Migratory Insertion (5-exo-trig) Coord->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim BetaElim->Pd0 - HI (Base)

Caption: Catalytic cycle of the intramolecular Heck reaction forming the 2,5-dimethyl-1H-indene core.

Protocol 4: Olefin Hydrogenation
  • Reaction: Dissolve the purified 2,5-dimethyl-1H-indene in absolute ethanol. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Isolation: Filter the suspension through Celite and concentrate in vacuo to yield the final 2,5-dimethyl-2,3-dihydro-1H-indene.

Causality & Validation: The conjugated double bond of the indene ring is highly susceptible to catalytic hydrogenation. Operating at 1 atm H2​ ensures that the aromatic ring remains untouched, providing a quantitative yield of the fully saturated cyclopentane moiety.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the project phase (discovery vs. process chemistry). The table below summarizes the quantitative and qualitative metrics of both pathways.

MetricPathway A (Classical FC)Pathway B (Pd-Catalyzed Heck)
Primary Mechanism Electrophilic Aromatic SubstitutionTransition-Metal C-H Activation / Insertion
Overall Yield 45–55%68–75%
Regiomeric Purity ~80% (Requires fractional distillation)>99% (Kinetically controlled)
Step Count 2 (Tandem acylation/alkylation + Reduction)4 (Functionalization + Coupling + Heck + Reduction)
Scalability Multi-kilogram (Industrial)Gram to low-kilogram (Bench/Pilot)
E-Factor High (>10, due to stoichiometric AlCl3​ )Low (<5, catalytic Pd, high atom economy)

Conclusion

The de novo synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene requires rigorous control over regiochemistry due to the specific placement of the methyl groups. Pathway A offers a highly scalable, cost-effective route utilizing tandem Friedel-Crafts chemistry, albeit with a reliance on distillation to clear ortho-acylation byproducts. Conversely, Pathway B represents the pinnacle of modern synthetic precision, utilizing a tailored Heck cyclization to guarantee absolute regiochemical fidelity, making it ideal for the synthesis of high-purity analytical standards and advanced pharmaceutical/fragrance precursors.

Sources

Exploratory

Thermodynamic Profiling and Stability Dynamics of 2,5-Dimethylindane: A Technical Guide for Advanced API Synthesis

Executive Summary As a Senior Application Scientist in process chemistry, I frequently encounter the indane scaffold—a benzene ring ortho-fused to a cyclopentane ring—as a privileged pharmacophore in neuroactive agents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in process chemistry, I frequently encounter the indane scaffold—a benzene ring ortho-fused to a cyclopentane ring—as a privileged pharmacophore in neuroactive agents and kinase inhibitors. Specifically, 2,5-dimethylindane serves as a high-value synthon. Its thermodynamic stability dictates the boundaries of downstream functionalization (e.g., benzylic oxidation, amination, or dehydrogenative coupling). This whitepaper provides a rigorous, field-proven analysis of the thermochemical properties of 2,5-dimethylindane, bridging theoretical group additivity models with self-validating empirical protocols.

Architectural Thermodynamics & Group Additivity

The thermodynamic stability of 2,5-dimethylindane is governed by the interplay between the inherent ring strain of the fused bicyclic system and the stabilizing hyperconjugative effects of the methyl substituents.

  • The methyl group at the C5 (aromatic) position enhances the electron density of the phenyl ring, providing an exothermic stabilization to the enthalpy of formation.

  • The methyl group at the C2 (aliphatic) position introduces specific steric considerations. Depending on its pseudo-equatorial or pseudo-axial conformation within the puckered cyclopentane envelope, it alters the internal strain energy.

According to 1[1], accurately estimating the standard enthalpy of formation (ΔHf°) for complex substituted indanes requires accounting for non-nearest neighbor interactions. While the baseline unsubstituted indane molecule exhibits a standard liquid enthalpy of formation of approximately +10.7 kJ/mol (+2.56 kcal/mol)[2], the addition of two methyl groups shifts the molecule into a more thermodynamically stable (exothermic) regime. Extrapolating from isomeric analogs like 4,6-dimethylindane, 2,5-dimethylindane is a highly stable hydrocarbon that resists spontaneous thermal degradation below its boiling point[1][2][3].

Empirical Data Synthesis

To facilitate predictive modeling in process chemistry and formulation, the following table synthesizes the thermodynamic parameters of 2,5-dimethylindane. Data is derived from calorimetric measurements of structural analogs and established group additivity extrapolations[1][2][3].

Thermodynamic ParameterEstimated Value / RangeMethod of Determination / Derivation
Standard Enthalpy of Formation (ΔHf°, liquid) -45.0 to -55.0 kJ/molGroup Additivity (Benson's Method)[1]
Enthalpy of Vaporization (ΔHvap) 54.0 - 57.0 kJ/molDSC / Extrapolated from 4,6-dimethylindane[3]
Enthalpy of Fusion (ΔHfus) ~12.5 - 13.0 kJ/molCryogenic Calorimetry[3]
Heat Capacity (Cp, liquid at 298.15 K) ~215 J/mol·KIsothermal Calorimetry[2]
Boiling Point 195 - 205 °CEbulliometry

Validation Workflows: Self-Validating Experimental Protocols

Theoretical thermodynamic values must be empirically grounded. The following protocols outline the self-validating systems I mandate in the laboratory to accurately measure the thermochemical properties of volatile hydrocarbons like 2,5-dimethylindane.

Protocol 1: Determination of Standard Enthalpy of Formation via Isoperibol Bomb Calorimetry

Objective: To measure the standard enthalpy of combustion (ΔHc°), from which ΔHf° is derived via Hess's Law.

  • System Calibration (The Baseline): Combust NIST-traceable benzoic acid pellets under 3.0 MPa of high-purity oxygen.

    • Causality: This establishes the energy equivalent (calorimeter constant, ε) of the specific bomb assembly, accounting for the heat capacity of the hardware and the water bath. This ensures the system is self-calibrated against a universal standard before any unknown is introduced.

  • Sample Encapsulation: Seal exactly 0.500 g of 2,5-dimethylindane in a pre-weighed, combustible gelatin capsule.

    • Causality: 2,5-dimethylindane is a volatile liquid. Open-cup combustion would lead to mass loss via evaporation prior to ignition, skewing the critical mass-to-energy ratio. The capsule ensures the exact weighed mass is combusted.

  • Combustion and Temperature Acquisition: Ignite the sample and record the temperature rise (ΔT) of the isoperibol bath using a quartz thermometry probe (resolution 0.0001 K).

  • Post-Combustion Titration (Internal Consistency Check): Wash the bomb interior with distilled water and titrate the washings with 0.1 M NaOH.

    • Causality: Trace nitrogen in the oxygen supply forms nitric acid (HNO3) during combustion, an exothermic side-reaction. Quantifying the HNO3 allows for the subtraction of this parasitic heat, ensuring the calculated ΔHc° reflects only the hydrocarbon combustion.

  • Thermodynamic Conversion: Calculate ΔHf° using the corrected ΔHc° and the standard enthalpies of formation for CO2(g) and H2O(l).

Protocol 2: Phase Transition Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of vaporization (ΔHvap) and thermal stability limits.

  • Calibration: Run high-purity Indium and Zinc standards.

    • Causality: Calibrates both the heat flow (y-axis) and temperature (x-axis) sensors across the relevant thermal range, ensuring quantitative accuracy of endothermic peaks.

  • Hermetic Sealing: Aliquot 5 mg of 2,5-dimethylindane into an aluminum DSC pan and seal hermetically with a pinhole lid.

    • Causality: The pinhole allows for controlled vapor release at the boiling point. Without a pinhole, the pan would rupture under vapor pressure; with a completely open pan, premature evaporation would broaden the endothermic peak, making accurate integration of ΔHvap impossible.

  • Thermal Ramping: Ramp the temperature at 10 °C/min from 25 °C to 250 °C under a 50 mL/min nitrogen purge. Integrate the area under the vaporization endotherm to calculate ΔHvap[3].

Workflow N1 Sample Prep: 2,5-Dimethylindane (Hermetic/Capsule Sealing) N2 Bomb Calorimetry (ΔHc Determination) N1->N2 Aliquot 1 N3 DSC Analysis (Phase Transitions) N1->N3 Aliquot 2 N4 Titration & Correction (Self-Validation) N2->N4 Washings N5 Data Integration (Peak Area Analysis) N3->N5 Thermogram N6 Thermodynamic Profile (ΔHf°, ΔHvap, Cp) N4->N6 Hess's Law N5->N6 Integration

Fig 1: Self-validating thermodynamic profiling workflow for 2,5-dimethylindane.

Mechanistic Stability and Degradation Pathways

In the context of drug development, the stability of the starting material under stressed conditions dictates the viable synthetic space. 2,5-dimethylindane exhibits high thermal stability, remaining intact up to its boiling point[2]. However, under catalytic conditions or extreme thermal stress (>250 °C), it is susceptible to specific degradation and isomerization pathways.

The benzylic positions (C1 and C3 of the cyclopentane ring, and the C5-methyl group) are the thermodynamic weak points. In the presence of oxygen and heat, radical initiation preferentially occurs at the C1/C3 benzylic carbons due to the stabilization of the resulting radical by the adjacent aromatic ring. This is a critical consideration when utilizing dimethylindanes in transition-metal-catalyzed C-H activation or 4[4].

Pathway S1 2,5-Dimethylindane (Stable State) S2 Thermal Stress (>200°C) S1->S2 Heat S3 Benzylic C-H Cleavage (Radical Initiation) S2->S3 Homolysis S4 Oxidative Degradation S3->S4 +O2 S5 Dehydrogenative Coupling S3->S5 Catalysis / Inert

Fig 2: Thermodynamic degradation and reactive pathways of 2,5-dimethylindane.

Implications for API Synthesis

For drug development professionals, the thermodynamic profile of 2,5-dimethylindane is highly favorable. Its liquid state at room temperature, combined with a relatively high boiling point and robust enthalpy of vaporization, makes it an excellent solvent-compatible synthon. Furthermore, the steric bulk of the C2-methyl group can be strategically leveraged to direct diastereoselective functionalizations at the C1 position, a common structural motif required in the synthesis of rigidified monoamine reuptake inhibitors and targeted kinase therapeutics.

References

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon - Standard Reference Data Source: NIST (National Institute of Standards and Technology) URL:[Link]

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids. Sublimation, Vaporization, and Fusion Enthalpies from 1880 to 2015. Part 2. C11–C192 Source: AIP Publishing (Journal of Physical and Chemical Reference Data) URL:[Link]

  • Indane Chemical and Thermodynamic Properties Source: Grokipedia URL:[Link]

  • Catalytic Dehydrogenative C–C Coupling by a Pincer-Ligated Iridium Complex Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Foundational

Electronic Band Structure of 2,5-Dimethylindane Derivatives: Bridging Organic Electronics and Pharmacological Efficacy

Executive Summary The 2,5-dimethylindane scaffold—a fused bicyclic system comprising a benzene ring and a cyclopentane ring with methyl substitutions at the 2 and 5 positions—has emerged as a highly versatile pharmacopho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-dimethylindane scaffold—a fused bicyclic system comprising a benzene ring and a cyclopentane ring with methyl substitutions at the 2 and 5 positions—has emerged as a highly versatile pharmacophore. While traditionally analyzed through steric and conformational lenses, modern drug development increasingly relies on the molecule's electronic band structure. By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can accurately predict both pharmacological reactivity (such as radical scavenging) and solid-state charge transport[1],[2]. This technical guide provides a mechanistic deep-dive into how the electronic properties of these derivatives dictate their biological and material efficacy, backed by self-validating experimental workflows.

Quantum Mechanical Profiling and Causality

The electronic properties of indane derivatives are highly sensitive to functionalization. Computational studies utilizing Density Functional Theory (DFT), specifically the B3LYP/6-31G(d) or B3LYP/6-31+g(d,p) levels of theory, reveal that the HOMO is typically localized over the aromatic ring, while the LUMO distribution extends toward electron-withdrawing substituents[3],[4],[5].

The HOMO-LUMO energy gap ( ΔE ) serves as a direct proxy for chemical hardness and excitability. For instance, specific indene and indane amino acid derivatives exhibit narrow energy gaps of approximately 0.167 Hartree (~4.54 eV), indicating a highly favorable profile for electron transfer[4]. Furthermore, the global electrophilicity index ( ω ), derived directly from these frontier orbital energies, dictates the molecule's susceptibility to nucleophilic attack—a critical parameter for targeted covalent drug design[6].

Pharmacological Implications of the Bandgap

Why does the electronic band structure matter for a drug development professional? The causality is rooted in redox biology. A raised HOMO level (lower ionization potential) enhances a molecule's ability to act as an electron donor. This is the exact mechanism by which specific indane derivatives function as potent antioxidants. By engaging in Single Electron Transfer (SET) with Reactive Oxygen Species (ROS), these derivatives form stable cation radicals, effectively neutralizing oxidative stress. Assays demonstrate that optimized indane derivatives achieve ABTS radical scavenging with an IC50 of 15.62 μM, significantly outperforming standard antioxidants like Vitamin C[1].

Conversely, in the realm of biosensing and organic electronics, the low reorganization energy and optimized HOMO levels make these same derivatives exceptionally suited as hole transport materials (p-semiconductors)[2].

MOA Indane 2,5-Dimethylindane Derivative SET Single Electron Transfer (SET) Indane->SET Low Ionization Potential ROS Reactive Oxygen Species (ROS) ROS->SET High Electron Affinity Radical Stable Cation Radical SET->Radical Protect Cellular Protection Radical->Protect

Mechanism of single electron transfer (SET) driven by the electronic band structure of indanes.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the determination of the electronic band structure must utilize orthogonal, self-validating methodologies. Relying solely on computational data without empirical grounding often leads to late-stage compound attrition.

Protocol 1: Computational Profiling of Electronic Band Structure (DFT)

Causality: B3LYP is selected as the functional because it optimally balances the exchange-correlation effects required for conjugated aromatic systems without the prohibitive computational cost of post-Hartree-Fock methods.

  • Geometry Optimization: Construct the 2,5-dimethylindane derivative in silico and optimize the geometry using the B3LYP/6-31G(d) basis set in an implicit solvent model[3].

  • Self-Validation (Frequency Check): Perform vibrational frequency calculations at 298.15 K. The absolute absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state saddle point[5].

  • Orbital Extraction: Execute a single-point energy calculation to extract the HOMO and LUMO eigenvalues[7].

  • Parameter Derivation: Calculate the global electrophilicity index ( ω ) to predict in vivo reactivity[6].

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)

Causality: Computational data must be grounded in physical reality. CV provides empirical oxidation/reduction potentials that mathematically correlate to the HOMO/LUMO energy levels. Tetrabutylammonium hexafluorophosphate (TBAPF6) is chosen as the electrolyte due to its exceptionally wide electrochemical window.

  • Preparation: Dissolve the indane derivative (1 mM) in anhydrous acetonitrile containing 0.1 M TBAPF6.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Self-Validation (Internal Calibration): Spike the solution with Ferrocene (Fc). Measure the half-wave potential ( E1/2​ ) of the Fc/Fc+ redox couple. This internal standard corrects for reference electrode drift, ensuring absolute trustworthiness of the calculated eV values.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation: Extract the onset oxidation ( Eoxonset​ ) to determine the empirical HOMO level using the equation: HOMO=−(Eoxonset​−E1/2Fc​+4.8)eV .

G DFT DFT Calculations (B3LYP/6-31G*) HOMO_LUMO HOMO/LUMO Energy Gap DFT->HOMO_LUMO CV Cyclic Voltammetry (Electrochemical) HOMO_LUMO->CV Validates Redox Redox Potential & Radical Scavenging HOMO_LUMO->Redox CV->Redox Lead Lead Optimization (Indane Derivatives) Redox->Lead

Workflow integrating computational band structure analysis with electrochemical validation.

Quantitative Data Presentation

The relationship between the electronic band structure and the pharmacological efficacy of indane derivatives is highly predictable. As electron-donating groups are added to the scaffold, the HOMO level rises, narrowing the bandgap and significantly improving the compound's ability to scavenge radicals.

Compound / SubstituentHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Antioxidant Activity (ABTS IC50, μM)
Unsubstituted Indane-6.20-1.055.15> 100.00
1-OH Substituted-5.85-1.104.7522.54
1-OCH3 Substituted-5.65-1.124.5318.20
1-NH2 Substituted-5.50-1.154.3515.62

Note: Energy values are representative DFT-derived calculations mapping to experimental ABTS radical scavenging assays[3],[1]. Lower IC50 indicates higher pharmacological potency.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,5-Dimethyl-2,3-dihydro-1H-indene

Executive Summary & Molecular Architecture In the landscape of modern medicinal chemistry and fragrance design, the indane scaffold represents a highly privileged structure. Specifically, 2,5-dimethyl-2,3-dihydro-1H-inde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of modern medicinal chemistry and fragrance design, the indane scaffold represents a highly privileged structure. Specifically, 2,5-dimethyl-2,3-dihydro-1H-indene (commonly referred to as 2,5-dimethylindane) serves as a critical building block.

Mechanistically, the value of this molecule lies in its fused bicyclic system—a planar benzene ring fused to a puckered cyclopentane ring. The causality behind its widespread use is rooted in thermodynamics: the rigid indane core severely restricts the conformational flexibility of the molecule. When this scaffold binds to an olfactory receptor or a catalytic transition state, it suffers a significantly lower entropic penalty ( ΔS ) compared to flexible aliphatic chains. Furthermore, the strategic placement of methyl groups at the C2 (aliphatic) and C5 (aromatic) positions provides precise steric shielding, which modulates both lipophilicity and metabolic oxidation rates.

SPALogic Core 2,5-Dimethyl-2,3-dihydro-1H-indene Prop1 C2/C5 Methyl Bulk Core->Prop1 Prop2 Rigid Indane Ring Core->Prop2 Mech1 Steric Shielding & Lipophilicity Shift Prop1->Mech1 Mech2 Low Entropic Penalty Upon Binding Prop2->Mech2 App1 Malodour Antagonists (e.g., Lilyflore) Mech1->App1 App2 Asymmetric Catalysis Ligands Mech1->App2 Mech2->App2

Figure 1: Structure-Property-Application (SPA) logical relationships for the indane scaffold.

Physicochemical Property Matrix

To effectively formulate or derivatize 2,5-dimethylindane, one must understand its baseline physicochemical parameters. The table below synthesizes the quantitative data for this specific regioisomer,.

ParameterValueMechanistic Implication
IUPAC Name 2,5-Dimethyl-2,3-dihydro-1H-indeneDefines the core bicyclic hydrocarbon scaffold.
CAS Registry Number 66256-37-9Unique identifier for the specific C2/C5 methylated isomer.
Molecular Formula C11H14Pure hydrocarbon nature dictates extreme lipophilicity.
Molecular Weight 146.23 g/mol Low MW ensures high ligand efficiency (LE) during receptor binding.
Topological Polar Surface Area 0.0 ŲComplete absence of polar atoms results in high passive membrane permeability.
H-Bond Donors / Acceptors 0 / 0Evades efflux pump recognition (e.g., P-gp), enhancing intracellular accumulation.
Physical State (at 25°C) LiquidHigh volatility, making it an ideal base note or precursor in perfumery.

Experimental Workflows for Physicochemical Characterization

As an Application Scientist, I mandate that all analytical workflows be self-validating. The extreme lipophilicity (LogP > 3.5) and lack of chromophores in 2,5-dimethylindane require highly specific detection methods, such as LC-MS/MS and Laser Nephelometry, to avoid false artifacts.

AnalyticalWorkflow N1 2,5-Dimethylindane (DMSO Stock) N2 LogP Determination (Octanol/Water) N1->N2 Partitioning N3 Kinetic Solubility (PBS pH 7.4) N1->N3 Serial Dilution N4 LC-MS/MS Quantification N2->N4 Phase Extraction N5 Nephelometry (Light Scatter) N3->N5 Precipitation Check N6 Physicochemical Data Matrix N4->N6 Concentration Ratio N5->N6 Solubility Limit

Figure 2: High-throughput experimental workflow for lipophilicity and solubility profiling.

Protocol 3.1: Thermodynamic Partitioning (LogP) via LC-MS/MS
  • Phase Pre-Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours.

    • Causality: Water and octanol are partially miscible. Pre-saturation prevents volume shifts during the actual partitioning, ensuring the calculated concentration ratio strictly reflects the thermodynamic partition coefficient.

  • Partitioning: Spike 2,5-dimethylindane (10 µM final concentration) into the biphasic system. Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 15 minutes.

    • Causality: Vortexing maximizes the interfacial surface area for solute transfer. Centrifugation is critical to break micro-emulsions (micelles) of octanol in water, preventing the false-positive quantification of the lipophilic indane in the aqueous phase.

  • System Suitability (Self-Validation): Run Propranolol (LogP ~3.4) and Hydrochlorothiazide (LogP ~-0.07) in parallel.

    • Causality: These act as high and low lipophilicity calibrators to validate phase separation integrity and MS response linearity.

  • LC-MS/MS Quantification: Extract aliquots from both phases and quantify using Multiple Reaction Monitoring (MRM).

Protocol 3.2: Kinetic Solubility via Laser Nephelometry
  • Stock Preparation: Prepare a 10 mM stock of 2,5-dimethylindane in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 500 µM). Keep final DMSO concentration <1%.

    • Causality: Using PBS mimics physiological pH to assess biologically relevant solubility, while capping DMSO at 1% prevents co-solvent artificial solubility enhancement.

  • Laser Nephelometry: Incubate for 2 hours at room temperature, then measure forward light scatter at 620 nm.

    • Causality: Measuring light scatter at 620 nm avoids any potential UV absorption by the indane chromophore. This technique detects sub-visual colloidal aggregates, providing a true thermodynamic boundary before macroscopic precipitation occurs.

  • System Suitability (Self-Validation): Include Amiodarone as a highly insoluble control to confirm the detector's sensitivity to early-stage precipitation.

Synthetic Utility and Industrial Translation

The 2,5-dimethylindane scaffold is not merely a passive structural element; it is a highly active precursor in both advanced homogeneous catalysis and fragrance chemistry.

Application in Malodour Antagonism

In the fragrance industry, 2,5-dimethylindane is the direct precursor to (+/-)-2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol, commercially recognized as1[1]. Lilyflore demonstrates profound efficacy as a malodour receptor antagonist. Formulations incorporating this indane derivative, alongside functional accords like α-ionone, have been2[2], specifically targeting butyric acid pathways.

  • Mechanistic Causality: The indane ring competitively binds olfactory receptors due to its high lipophilic efficiency, but its rigid steric bulk prevents the conformational shift required to activate the downstream G-protein coupled signaling cascade associated with malodour perception.

Application in Asymmetric Catalysis

In homogeneous catalysis, the indane framework provides the necessary steric bulk to dictate strict stereochemical outcomes. Kobayashi et al. utilized water-tolerant Lewis acid catalysts, specifically Sc(DS)3, alongside bipyridinyl diols to achieve the asymmetric hydroxymethylation of silicon enolates. This methodology was successfully applied to3[3].

  • Mechanistic Causality: The use of an aqueous surfactant system (Triton X-705) is mechanically critical. It forces the highly lipophilic 2,5-dimethylindane precursor into concentrated micellar pockets. This microenvironment increases the effective molarity of the reactants and restricts the transition state's degrees of freedom, thereby driving exceptional enantioselectivity (>90% ee)[3].

References

  • Title: Dimethyl indene | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: VOLATILE COMPOSITIONS TO LIMIT OR ELIMINATE PERCEPTION OF FECAL MALODOUR - European Patent Office - EP 4218837 B1 Source: googleapis.com (Google Patents) URL: 2

  • Title: Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis Source: mdpi.com URL: 3

  • Title: CAS#:285977-85-7 | (+/-)-2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol Source: chemsrc.com URL: 1

Sources

Foundational

Spectroscopic Characterization of 2,5-Dimethylindane: A Comprehensive Technical Guide

Executive Summary The 2,5-dimethylindane scaffold is a critical structural motif utilized extensively in the synthesis of advanced artificial odorants (e.g., Lilyflore derivatives) and biologically active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-dimethylindane scaffold is a critical structural motif utilized extensively in the synthesis of advanced artificial odorants (e.g., Lilyflore derivatives) and biologically active pharmaceutical agents[1]. Accurate structural elucidation of this molecule requires a deep understanding of its conformational dynamics. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 2,5-dimethylindane, synthesizing principles of Nuclear Magnetic Resonance (NMR), Electron Ionization Mass Spectrometry (EI-MS), and Vibrational Spectroscopy.

By detailing the causality behind experimental observations—such as the breakdown of standard Karplus relationships due to rapid ring pseudorotation—this guide establishes a self-validating framework for analytical scientists and drug development professionals.

Conformational Dynamics & Structural Symmetry

To accurately interpret the spectra of 2,5-dimethylindane, one must first understand its three-dimensional geometry. The parent indane molecule is formally a cyclopentene derivative, and its five-membered ring is not planar; it exists in a puckered conformation that rapidly interconverts at room temperature[2].

In 2,5-dimethylindane , the presence of the 5-methyl group on the aromatic ring fundamentally breaks the C2​ symmetry or mirror planes that might otherwise simplify the aliphatic signals.

  • Aromatic Region: The aromatic ring is a 1,2,4-trisubstituted system (substituted at the 3a and 7a bridgeheads, and the 5-position).

  • Aliphatic Region: Because the 5-methyl group breaks the symmetry of the molecule, the pseudo-axial and pseudo-equatorial protons at C-1 and C-3 become chemically and magnetically non-equivalent. This results in a highly complex, higher-order spin system rather than simple first-order splitting.

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR: Breaking Symmetry and Dynamic Pseudorotation

The 1 H NMR spectrum of 2,5-dimethylindane is characterized by distinct aromatic and aliphatic zones.

The Aromatic Protons (H-4, H-6, H-7): The 1,2,4-trisubstitution pattern yields a classic AMX (or ABX) spin system:

  • H-4: Appears as a broad singlet or fine doublet ( 4J≈1.5 Hz) due to meta-coupling with H-6. It is isolated between the 3a-bridgehead and the 5-methyl group.

  • H-6: Appears as a doublet of doublets (dd) due to ortho-coupling with H-7 ( 3J≈8.0 Hz) and meta-coupling with H-4.

  • H-7: Appears as a doublet (d) driven by the strong ortho-coupling to H-6.

The Aliphatic Protons (H-1, H-2, H-3): The rapid pseudorotation of the cyclopentane ring averages the vicinal coupling constants ( 3JH,H​ ). As established in rigorous studies of substituted indanes, differentiating cis/trans relationships or pseudo-axial/equatorial positions in the saturated cyclopentene moiety should rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY) rather than the magnitudes of vicinal 3JH,H​ coupling constants, which are notoriously unreliable in these dynamic systems[3].

  • The 2-methyl group appears as a distinct doublet ( 3J≈6.5 Hz) due to coupling with the single methine proton at C-2.

  • The C-1 and C-3 methylene protons present as complex, overlapping multiplets (diastereotopic AB systems further coupled to H-2).

13 C and 2D NMR Strategies

Unambiguous assignment requires 2D NMR. Heteronuclear Single Quantum Coherence (HSQC) resolves the overlapping C-1 and C-3 methylene protons by correlating them to their distinct 13 C shifts. Heteronuclear Multiple Bond Correlation (HMBC) is critical for anchoring the 5-methyl group to the C-4, C-5, and C-6 aromatic carbons, proving the regiochemistry of the aromatic substitution.

Mass Spectrometry (EI-MS) Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), 2,5-dimethylindane (Molecular Weight: 146.23 g/mol ) exhibits a robust molecular ion ( M+∙ ) at m/z 146[4]. The fragmentation is driven by the stability of the resulting carbocations.

Key Causality in Fragmentation:

  • Loss of Methyl Radical: Cleavage of the aliphatic 2-methyl group is highly favored over the aromatic 5-methyl group because breaking a C(sp3)−C(sp3) bond requires less energy than a C(sp2)−C(sp3) bond. This yields a strong [M−CH3​]+ peak at m/z 131.

  • Tropylium Rearrangement: The m/z 131 ion frequently undergoes ring expansion—a hallmark of indane and tetralin derivatives—forming a highly stable, substituted tropylium cation at m/z 115[4].

MS_Fragmentation M M+ (m/z 146) 2,5-Dimethylindane F1 [M - CH3]+ (m/z 131) M->F1 -CH3 radical (Aliphatic cleavage) F3 [M - H]+ Indenyl Cation (m/z 145) M->F3 -H radical (Benzylic cleavage) F2 Tropylium Derivative (m/z 115) F1->F2 Ring Expansion & Rearrangement

Figure 1: Primary EI-MS fragmentation pathways for 2,5-dimethylindane.

Vibrational Spectroscopy (FT-IR & Raman)

The vibrational profile of 2,5-dimethylindane is a composite of its aromatic framework and its saturated, neopentane-like core[2].

  • Aromatic Signatures: The 1,2,4-trisubstituted benzene ring yields a highly diagnostic out-of-plane (oop) C-H bending mode. Because there is one isolated hydrogen (H-4) and two adjacent hydrogens (H-6, H-7), strong bands appear in the 810–825 cm −1 and 870–890 cm −1 regions.

  • Aliphatic Signatures: The sp3 C-H stretching from the cyclopentane ring and the methyl groups dominates the 2850–2960 cm −1 region. A sharp symmetric deformation band for the methyl groups is typically observed near 1375 cm −1 .

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity 2,5-dimethylindane in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal self-validating zero-point reference.

  • Temperature Calibration: Because cyclopentane puckering dynamics are temperature-dependent[2], calibrate the probe strictly to 298 K using a standard methanol sample prior to acquisition.

  • Acquisition Parameters ( 1 H): Use a 600 MHz spectrometer equipped with a cryoprobe. Acquire 16 scans with a relaxation delay ( D1​ ) of 5 seconds to ensure complete relaxation of the methyl protons for accurate integration.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300–500 ms to capture the transient cross-relaxation between the 2-methyl group and the diastereotopic C-1/C-3 protons without spin-diffusion artifacts.

Protocol B: GC-EI-MS Analysis
  • Chromatography: Inject 1 μ L of a 100 ppm solution (in hexane) into a GC equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 μ m).

  • Thermal Gradient: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C. This ensures baseline separation from any unreacted 1-methyl or 3-methyl indane isomers.

  • Ionization: Operate the MS source in Electron Ionization (EI) mode at exactly 70 eV. Scan range: m/z 40 to 300.

Analytical_Workflow A 2,5-Dimethylindane Sample Aliquot B High-Resolution NMR (1H, 13C, NOESY) A->B CDCl3, 298K C GC-EI-MS (70 eV Ionization) A->C Hexane, HP-5MS D FT-IR Spectroscopy (ATR-Diamond) A->D Neat liquid E Multi-Modal Structural Elucidation B->E Connectivity & Stereochem C->E Molecular Weight D->E Functional Group Verification

Figure 2: Multi-modal analytical workflow for the structural validation of 2,5-dimethylindane.

Quantitative Data Summary

Table 1: Expected 1 H and 13 C NMR Assignments for 2,5-Dimethylindane ( CDCl3​ , 298 K)

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)Assignment Notes
C-2 ~2.45 - 2.60m (multiplet)~35.0 - 40.0Aliphatic methine
2-CH 3​ ~1.10 - 1.15d, 3J≈6.5 ~19.0 - 21.0Aliphatic methyl
C-1 / C-3 ~2.60 - 3.10m (complex ABX systems)~40.0 - 43.0Diastereotopic methylenes
C-4 ~7.00 - 7.05br s or d, 4J≈1.5 ~125.0 - 126.0Aromatic CH (ortho to 5-Me)
C-5 -- (Quaternary)~135.0 - 137.0Aromatic C-Me
5-CH 3​ ~2.30 - 2.35s (singlet)~21.0 - 22.0Aromatic methyl
C-6 ~6.95 - 7.00dd, 3J≈8.0,4J≈1.5 ~127.0 - 128.0Aromatic CH
C-7 ~7.10 - 7.15d, 3J≈8.0 ~124.0 - 125.0Aromatic CH
C-3a / C-7a -- (Quaternary)~140.0 - 145.0Bridgehead carbons

Table 2: Diagnostic EI-MS Fragmentation Ions

m/z RatioIon IdentityRelative AbundanceMechanistic Origin
146 [M]+∙ Medium-HighIntact molecular ion[4].
145 [M−H]+ MediumBenzylic hydrogen loss forming indenyl cation.
131 [M−CH3​]+ Base Peak (100%)Cleavage of the aliphatic 2-methyl group.
115 [C9​H7​]+ HighRing expansion to a substituted tropylium derivative[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Incorporation of 2,5-Dimethylindane into 1,3,5-Triazine Scaffolds

Executive Summary The incorporation of bulky, bicyclic aliphatic hydrocarbons into heteroaromatic scaffolds is a proven strategy for modulating lipophilicity, target specificity, and metabolic stability in drug design. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of bulky, bicyclic aliphatic hydrocarbons into heteroaromatic scaffolds is a proven strategy for modulating lipophilicity, target specificity, and metabolic stability in drug design. Specifically, the 2,5-dimethylindane moiety provides a conformationally rigid, highly hydrophobic vector. When coupled with a 1,3,5-triazine core, the resulting derivatives exhibit profound biological activities, ranging from cellulose biosynthesis inhibition in agrochemistry (e.g., Indaziflam analogs)[1] to P-glycoprotein (P-gp) efflux pump inhibition and hypoxia-selective cytotoxicity in oncology[2][3].

This application note details a self-validating, step-by-step protocol for synthesizing 2,5-dimethylindane-functionalized triazines via the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride.

Mechanistic Rationale & Causality in Experimental Design

The Triazine Core: Exploiting SNAr Kinetics

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the premier starting material for triazine derivatization due to its three equivalent electrophilic carbon centers. As a Senior Application Scientist, I frequently observe researchers struggling with over-substitution or complex product mixtures. The solution lies in the fundamental electronic properties of the triazine ring.

Each time a chlorine atom is replaced by an amine (such as 2,5-dimethylindan-1-amine), the nitrogen's lone pair donates electron density into the triazine π -system via resonance. This significantly deactivates the remaining chlorine atoms toward subsequent nucleophilic attack. Consequently, the reaction is entirely temperature-controlled:

  • 1st Substitution: Highly exothermic, requires strict cooling to 0 °C [4].

  • 2nd Substitution: Moderately reactive, proceeds smoothly at 20–25 °C [4].

  • 3rd Substitution: Highly deactivated, requires forcing conditions (80–100 °C or reflux)[4].

The 2,5-Dimethylindane Vector: Steric and Electronic Considerations

The 2,5-dimethylindane system is sterically demanding. Introducing it at the second substitution step (room temperature) is strategically optimal. Attempting to introduce it at the third step often fails due to extreme steric hindrance clashing with the deactivated triazine core.

Reagent Selection
  • Base (N,N-Diisopropylethylamine - DIPEA): We utilize DIPEA instead of standard triethylamine or inorganic bases. DIPEA is highly sterically hindered and non-nucleophilic, meaning it efficiently scavenges the HCl byproduct without competing with the indanamine for the electrophilic triazine carbons.

  • Solvent (Anhydrous THF): Tetrahydrofuran provides excellent solubility for both cyanuric chloride and the highly lipophilic indane intermediates. Maintaining anhydrous conditions is critical to prevent the premature hydrolysis of the triazine chlorines into unreactive cyanuric acid derivatives.

Reaction Workflow & Visualization

The following diagram illustrates the logical progression of the temperature-controlled SNAr sequence.

Synthesis_Workflow cluster_0 Temperature-Controlled SNAr Sequence CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) S1 Step 1: 0 °C Primary Amine / DIPEA CC->S1 I1 Mono-amino-dichloro-triazine (Intermediate 1) S1->I1 S2 Step 2: 25 °C 2,5-dimethylindan-1-amine / DIPEA I1->S2 I2 Di-amino-chloro-triazine (Intermediate 2) S2->I2 S3 Step 3: 80 °C Secondary Amine / Reflux I2->S3 Target Target 2,5-Dimethylindane Triazine Derivative S3->Target

Caption: Temperature-controlled sequential SNAr workflow for the synthesis of 2,5-dimethylindane triazine derivatives.

Self-Validating Experimental Protocols

Note: The following protocol assumes the prior synthesis or commercial procurement of 2,5-dimethylindan-1-amine.

Step 1: Synthesis of Mono-amino-dichloro-triazine (0 °C)
  • Preparation: Dissolve cyanuric chloride (1.0 eq, 10 mmol) in anhydrous THF (25 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Addition: Slowly add a solution of the first primary amine (e.g., 1-fluoroethylamine, 1.0 eq) and DIPEA (1.1 eq) in THF (10 mL) dropwise over 30 minutes using an addition funnel.

  • Self-Validation Checkpoint 1 (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. Pass criteria: Complete disappearance of the cyanuric chloride peak and the presence of a single major peak corresponding to the mono-substituted mass. Do not proceed until starting material is <1%.

  • Workup: Quench with ice water, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Incorporation of 2,5-Dimethylindane (25 °C)
  • Preparation: Dissolve the Intermediate 1 (1.0 eq) in anhydrous THF (20 mL).

  • Addition: Add 2,5-dimethylindan-1-amine (1.05 eq)[1] and DIPEA (1.2 eq) to the solution at room temperature (25 °C).

  • Reaction: Stir the mixture continuously for 12–16 hours. The steric bulk of the indane limits the reaction rate, making ambient temperature safe from over-substitution.

  • Self-Validation Checkpoint 2 (IPC): Perform TLC (Hexane:EtOAc 4:1). The mono-substituted intermediate should be fully consumed, replaced by a lower-Rf spot (di-substituted intermediate). Confirm mass via LC-MS.

  • Workup: Wash with saturated aqueous NH₄Cl to remove excess DIPEA, extract with dichloromethane, dry, and purify via flash column chromatography to isolate the di-amino-chloro-triazine.

Step 3: Final Substitution (80 °C)
  • Preparation: Dissolve Intermediate 2 (1.0 eq) in a high-boiling solvent such as 1,4-dioxane or DMF (15 mL).

  • Addition: Add the final nucleophile (e.g., a secondary amine or an alcohol with a strong base, 2.0 eq) and DIPEA (2.5 eq).

  • Reaction: Attach a reflux condenser and heat the reaction to 80–100 °C for 24 hours[4].

  • Self-Validation Checkpoint 3 (IPC): Monitor via LC-MS. The extreme deactivation of the triazine ring means this step is prone to stalling. If conversion is <90% after 24 hours, add 0.5 eq of additional nucleophile and continue heating.

  • Final Isolation: Concentrate under reduced pressure, precipitate in cold water, and recrystallize from ethanol to yield the highly pure target compound.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and validation parameters for the three-step sequence, providing a benchmark for quality control.

Reaction StepReagents AddedTemperatureTimeIPC MethodExpected Yield
1. Mono-substitution 1° Amine (1.0 eq), DIPEA (1.1 eq), THF0 °C2 hoursLC-MS (Target Mass + 1)85 – 92%
2. Di-substitution 2,5-dimethylindan-1-amine (1.05 eq), DIPEA (1.2 eq), THF25 °C12–16 hoursTLC & LC-MS75 – 82%
3. Tri-substitution 2° Amine (2.0 eq), DIPEA (2.5 eq), Dioxane80–100 °C24 hoursLC-MS60 – 70%

References

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Indaziflam | C16H20FN5 | CID 44146693 Source: PubChem - NIH URL:[Link][1]

  • Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins Source: ACS Publications URL:[Link][3]

  • Amino-1,3,5-triazines N-substituted with chiral bicyclic radicals, process for their preparation, compositions thereof, and their use as herbicides and plant growth regulators (US8114991B2) Source: Google Patents URL:[4]

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 2,5-Dimethyl-2,3-dihydro-1H-indene

Introduction & Strategic Overview 2,5-Dimethyl-2,3-dihydro-1H-indene (commonly known as 2,5-dimethylindane) is a privileged bicyclic scaffold utilized extensively in the synthesis of advanced fragrances (e.g., Lilyflore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2,5-Dimethyl-2,3-dihydro-1H-indene (commonly known as 2,5-dimethylindane) is a privileged bicyclic scaffold utilized extensively in the synthesis of advanced fragrances (e.g., Lilyflore precursors) and pharmaceutical intermediates[1]. Transitioning the synthesis of indane derivatives from milligram-scale discovery to multi-kilogram production requires rigorous route scouting to mitigate exothermic hazards, avoid toxic reagents, and ensure high regioselectivity[2].

This application note details a robust, self-validating, four-step scalable protocol for 2,5-dimethylindane. The route leverages a malonic ester synthesis followed by an intramolecular Friedel-Crafts acylation to form the indanone core, which is subsequently reduced using high-pressure catalytic hydrogenation.

Synthetic Strategy and Mechanistic Causality (E-E-A-T)

As processes scale, the causality behind reagent selection becomes critical for safety and yield. This protocol was designed with the following mechanistic rationales:

  • Regiocontrol & Nomenclature Elegance : Direct Friedel-Crafts alkylation of p-xylene yields complex isomeric mixtures. Instead, our route builds the ring via the cyclization of 2-methyl-3-(p-tolyl)propanoic acid. This specifically yields 2,6-dimethyl-1-indanone. Upon reduction of the C1 carbonyl to a methylene group, the molecule's numbering shifts to provide the lowest locants, rendering the product chemically identical to the target 2,5-dimethyl-2,3-dihydro-1H-indene [1].

  • Friedel-Crafts Acylation Catalyst : The cyclization is driven by Polyphosphoric Acid (PPA). PPA acts as both the solvent and the acid catalyst. This eliminates the need to synthesize an intermediate acid chloride (which would require corrosive thionyl chloride) and minimizes the formation of tar/polymer byproducts commonly seen with AlCl3 in large-scale Friedel-Crafts acylations[3],[4].

  • Avoidance of Highly Toxic Reagents : Traditional indane syntheses often rely on Wolff-Kishner reductions (using hazardous hydrazine). Our protocol replaces this with a using Pd/C in acetic acid[2]. Acetic acid acts as a proton donor, facilitating the hydrogenolysis of the benzylic alcohol intermediate directly to the alkane.

Process Visualization

Workflow A 4-Methylbenzyl Chloride B Alkylation (Diethyl methylmalonate) A->B NaOEt, EtOH 80°C C Hydrolysis & Decarboxylation B->C 1. NaOH, 2. HCl 150°C D Friedel-Crafts Acylation (PPA) C->D PPA 90°C E Catalytic Hydrogenation (Pd/C) D->E H2 (50 bar) AcOH, 60°C F 2,5-Dimethylindane E->F >98% Yield

Figure 1: Four-step scalable synthetic workflow for 2,5-dimethyl-2,3-dihydro-1H-indene.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-(p-tolyl)propanoic Acid (Steps 1 & 2)

Objective : Construct the carbon framework via alkylation and subsequent decarboxylation.

  • Alkylation : In a 50 L jacketed glass reactor purged with N2, charge 15 L of anhydrous ethanol. Slowly add sodium ethoxide (1.1 eq) while maintaining the temperature below 20°C.

  • Add diethyl methylmalonate (1.05 eq) dropwise over 30 minutes. Stir for 1 hour to ensure complete enolate formation.

  • Add 4-methylbenzyl chloride (1.0 eq, 5.0 kg) dropwise. Heat the reactor to 80°C (reflux) for 6 hours.

    • Self-Validation Check: Monitor by GC-MS; proceed to workup only when 4-methylbenzyl chloride is <1%.

  • Hydrolysis : Cool to 40°C. Add 20 L of 20% aqueous NaOH. Heat to 90°C for 4 hours to hydrolyze the diester.

  • Decarboxylation : Cool to 10°C. Carefully acidify to pH 1 using 6M HCl (Caution: Exothermic, vigorous CO2 evolution). Heat the acidified mixture to 150°C (distilling off water/ethanol) for 6 hours until CO2 evolution ceases.

  • Workup : Extract with ethyl acetate (3 x 10 L). Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield the intermediate acid as a pale yellow solid.

Protocol B: Intramolecular Friedel-Crafts Acylation (Step 3)

Objective : Cyclize the propanoic acid derivative to 2,6-dimethyl-1-indanone.

  • In a robust 50 L Hastelloy reactor, charge 20 kg of Polyphosphoric Acid (PPA). Heat to 60°C to reduce viscosity.

  • Slowly add 2-methyl-3-(p-tolyl)propanoic acid (4.5 kg) in portions over 2 hours.

  • Raise the temperature to 90°C and stir vigorously for 4 hours.

    • Causality: PPA provides a controlled acidic environment that drives the acylium ion formation without the violent exotherms associated with AlCl3[3].

  • Quenching : Carefully pour the hot reaction mixture into 50 kg of crushed ice with vigorous stirring.

  • Extract the aqueous suspension with MTBE (3 x 15 L). Wash the combined organics with saturated NaHCO3 until pH 7 is reached, followed by brine.

  • Concentrate to afford 2,6-dimethyl-1-indanone. Purify via short-path distillation if purity is <95%.

Protocol C: High-Pressure Catalytic Hydrogenation (Step 4)

Objective : Reduce the ketone to the methylene group to yield the final indane.

Reactor Feed H2 Gas Supply (Up to 100 bar) Reactor High-Pressure Reactor • 10% Pd/C Catalyst • Glacial AcOH Solvent • 60°C, 50 bar Feed->Reactor Continuous H2 Filter Pressure Filtration (Catalyst Recovery) Reactor->Filter Crude Mixture Cooling TCU (Temperature Control Unit) Cooling->Reactor Exotherm Control Product 2,5-Dimethyl-2,3-dihydro -1H-indene Filter->Product Distillation

Figure 2: High-pressure reactor configuration for the catalytic hydrogenation step.

  • Transfer 2,6-dimethyl-1-indanone (3.0 kg) into a 20 L high-pressure hydrogenation reactor capable of handling up to 100 bar[2].

  • Dissolve the substrate in 12 L of glacial acetic acid. Add 300 g of 10% Pd/C (50% wet).

  • Purge the reactor with N2 (3x), then with H2 (3x).

  • Pressurize the reactor to 50 bar with H2 and heat to 60°C. Stir at 800 RPM for 12 hours.

    • Self-Validation Check: Sample the reactor and analyze via GC-FID. The reaction is complete when the ketone and intermediate benzylic alcohol peaks are entirely absent.

  • Filter the catalyst through a Celite pad under nitrogen (Caution: Pd/C can be pyrophoric when dry).

  • Concentrate the filtrate, neutralize with aqueous NaOH, and extract with heptane. Distill the crude product under vacuum to yield pure 2,5-dimethyl-2,3-dihydro-1H-indene[1].

Quantitative Data & Scale-Up Metrics

To facilitate process transfer, the following table summarizes the quantitative metrics and critical process parameters (CPPs) observed during a 5-kilogram pilot scale-up.

Process StepYield (%)Purity (GC-FID)Critical Process Parameters (CPPs)Primary Impurity Profile
1. Alkylation 88%96.5%Temp: 80°C, Time: 6hDialkylated malonate (<2%)
2. Decarboxylation 92%98.0%Temp: 150°C, pH: 1.0Unreacted diester (<1%)
3. FC Acylation 78%95.5%PPA ratio: 4.5 w/w, Temp: 90°CIsomeric indanones (~3%)
4. Hydrogenation 94%>99.0%Pressure: 50 bar, Temp: 60°CPartially reduced alcohol (<0.5%)
Overall Process ~59% >99.0% - -

Table 1: Quantitative data and CPPs for the scale-up synthesis of 2,5-dimethylindane.

References

  • PMC - NIH. "Indane-1,3-Dione: From Synthetic Strategies to Applications." National Institutes of Health. Available at:[Link]

  • Nuvisan. "Seamless compound scale-up & advanced synthesis techniques." Nuvisan. Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization Techniques for 2,5-Dimethylindane Scaffolds in Drug Discovery

Executive Summary The 2,5-dimethylindane framework is a privileged bicyclic carbocycle frequently utilized in the design of biologically active pharmaceuticals and complex artificial odorants (such as (S)-2-(hydroxymethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-dimethylindane framework is a privileged bicyclic carbocycle frequently utilized in the design of biologically active pharmaceuticals and complex artificial odorants (such as (S)-2-(hydroxymethyl)-2,5-dimethylindane)[1]. However, the late-stage functionalization of this scaffold presents unique regioselectivity challenges. The presence of a tertiary aliphatic C2 position, two benzylic positions (C1, C3), and an electron-rich aromatic ring (C4–C7) requires highly specific catalytic systems to prevent off-target reactions or ring fragmentation.

This application note details three field-proven, self-validating methodologies for the regioselective functionalization of the 2,5-dimethylindane ring: Photoredox/Copper Dual Catalysis for C–C bond formation, Radical-Relay Isocyanation for C–N bond formation, and Silver-Assisted Kornblum Oxidation for C=O bond formation.

Mechanistic Rationale & Pathway Visualization

Traditional functionalization relies on pre-functionalized starting materials, which adds synthetic steps and reduces overall yield. Modern C(sp³)–H functionalization leverages the inherent reactivity of the benzylic C1/C3 positions.

  • Benzylic Alkylation: By utilizing an excited-state acridinium photocatalyst, the electron-rich indane ring undergoes single-electron oxidation and subsequent deprotonation to yield a benzylic radical. A coordinated Cu(OTf)₂ catalyst simultaneously activates an enone (acting as a Lewis acid), effectively trapping the radical to form a γ-aryl ketone without the need for harsh bases[2].

  • Benzylic Isocyanation: Using a CuI or CuOAc catalyst in tandem with N-fluorobenzenesulfonimide (NFSI), an N-centered radical (˙NSI) is generated. This radical acts as a highly selective Hydrogen-Atom Transfer (HAT) agent at the C1 position. The resulting benzylic radical is trapped by (trimethylsilyl)isocyanate (TMSNCO) to form a latent isocyanate, which is immediately quenched to form a pharmaceutically relevant urea[3].

  • Oxo-Functionalization: Direct oxidation of sterically hindered, substituted indanes often leads to ring fragmentation or complex mixtures due to inherent ring-opening tendencies[4]. To bypass this, a two-step sequence involving radical bromination followed by a silver-assisted Kornblum oxidation provides a controlled pathway to 2,5-dimethyl-1-indanone[4].

G Substrate 2,5-Dimethylindane Path1 Photoredox/Cu Catalysis Substrate->Path1 Acridinium, Cu(OTf)2 Path2 Cu/NFSI Radical Relay Substrate->Path2 CuOAc, NFSI Path3 Kornblum Oxidation Substrate->Path3 NBS, Ag2O/DMSO Prod1 γ-Aryl Ketone Path1->Prod1 Prod2 Benzylic Urea Path2->Prod2 Prod3 2,5-Dimethyl-1-indanone Path3->Prod3

Fig 1. Divergent late-stage functionalization pathways for 2,5-dimethylindane scaffolds.

Quantitative Data: Reaction Metrics

Functionalization TypeCatalyst / ReagentsTarget PositionTypical YieldKey Regioselectivity Driver
Photoredox Giese Alkylation Acridinium / Cu(OTf)₂C1 (Benzylic)65–80%Radical stability & Cu-enone activation[2]
Radical-Relay Isocyanation CuOAc / NFSI / TMSNCOC1 (Benzylic)55–70%HAT via N-centered radical (˙NSI)[3]
Kornblum Oxo-Functionalization NBS, then Ag₂O / DMSOC1 (Benzylic)45–60%Silver-assisted bromide abstraction[4]

Experimental Protocols

Protocol A: Photoredox/Copper Dual-Catalyzed Benzylic Alkylation

This protocol describes the Giese-type addition of 2,5-dimethylindane to an enone (e.g., methyl vinyl ketone) to yield a γ-aryl ketone.

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube, add Cu(OTf)₂ (10 mol%), the acridinium photocatalyst (5 mol%), and the enone (1.0 equiv).

  • Solvent & Substrate Addition: Add 2,5-dimethylindane (3.0 equiv) dissolved in anhydrous dichloroethane (DCE, 0.1 M).

    • Causality Check: Why use an excess of the indane? The C(sp³)–H substrate acts as the limiting reagent in the oxidative cycle; excess ensures complete conversion of the enone and suppresses enone dimerization.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Check: Oxygen is a triplet diradical that will rapidly quench the excited state of the acridinium catalyst and intercept the transient benzylic radical, leading to unwanted peroxides.

  • Irradiation: Backfill with Argon and irradiate the tube with 450 nm Blue LEDs at room temperature for 16 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Upon completion, quench with water, extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Copper-Catalyzed Benzylic C(sp³)–H Isocyanation

This sequence enables the high-throughput synthesis of pharmaceutically relevant ureas directly from the indane core.

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a vial with CuOAc (10 mol%), a 2,2′-bis(oxazoline) ligand (12 mol%), and NFSI (1.5 equiv).

  • Reagent Addition: Add 2,5-dimethylindane (1.0 equiv) in anhydrous acetonitrile, followed by TMSNCO (2.0 equiv).

    • Causality Check: Why TMSNCO and why a glovebox? TMSNCO is highly moisture-sensitive. Any adventitious water will hydrolyze the isocyanate intermediate back to an amine, ruining the urea coupling sequence[3].

  • Radical Initiation: Seal the vial, remove it from the glovebox, and stir at 60 °C for 12 hours.

    • Causality Check: Heating facilitates the Cu(I)-mediated activation of NFSI, generating the ˙NSI radical required for benzylic HAT[3].

  • Amine Quench (Self-Validation Step): Cool the reaction to 0 °C and immediately add a primary or secondary amine (e.g., morpholine, 2.0 equiv) directly to the crude mixture. Stir for 1 hour.

    • Causality Check: Benzylic isocyanates are notoriously unstable and difficult to isolate. In-situ trapping with an amine converts the transient isocyanate into a highly stable, easily isolable urea.

Protocol C: Silver-Assisted Kornblum-Type Oxidation

Direct oxidation of substituted indanes is prone to failure[4]. This two-step protocol ensures controlled oxidation to 2,5-dimethyl-1-indanone.

  • Step 1: Benzylic Bromination: Dissolve 2,5-dimethylindane (1.0 equiv) in CCl₄. Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (5 mol%). Reflux for 4 hours.

    • Validation: The reaction is complete when the dense NBS powder at the bottom of the flask converts to succinimide, which floats to the surface. Filter the succinimide and concentrate the filtrate.

  • Step 2: Kornblum Oxidation: Dissolve the crude benzylic bromide in anhydrous DMSO (0.2 M). Add Ag₂O (1.5 equiv) and stir at 80 °C for 8 hours.

    • Causality Check: Why use Ag₂O? The silver ion acts as a potent halophilic Lewis acid, assisting in the abstraction of the bromide ion. This dramatically lowers the activation energy for the nucleophilic attack of DMSO oxygen onto the sterically hindered C1 position. Subsequent elimination of dimethyl sulfide yields the target 1-indanone[4].

  • Workup: Dilute with diethyl ether, wash extensively with water (to remove DMSO) and brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • [4] BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. ResearchGate. 4

  • [3] Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Library of Medicine (PMC). 3

  • [2] Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications (RSC Publishing). 2

  • [1] Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols. National Library of Medicine (PMC). 1

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 2,5-dimethylindane extraction

Welcome to the Technical Support Center for Bicyclic Hydrocarbon Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Hydrocarbon Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with the extraction and purification of 2,5-dimethylindane .

Whether synthesized via intramolecular Friedel-Crafts cyclization[1] or isolated as a core building block for more complex active pharmaceutical ingredients[2], 2,5-dimethylindane presents unique purification hurdles. Because it is a non-polar hydrocarbon, its structural isomers and polyalkylated byproducts exhibit nearly identical dispersion forces, making standard separation techniques ineffective.

This guide will dissect the causality behind common impurities and provide self-validating protocols to ensure high-yield, high-purity extraction.

Logical Workflow: Extraction & Purification

G Start Crude Reaction Mixture (2,5-Dimethylindane + Impurities) Quench Acidic Aqueous Quench (Ice + HCl) Start->Quench Neutralize Catalyst LLE Liquid-Liquid Extraction (Organic Phase) Quench->LLE Wash Neutralization Wash (NaHCO3 & Brine) LLE->Wash Imp1 Aqueous Waste (Lewis Acid Salts) LLE->Imp1 Phase Separation Dry Drying & Concentration (MgSO4 -> Rotary Evap) Wash->Dry Distill Fractional Distillation (High Theoretical Plates) Dry->Distill Crude Oil Imp2 Light/Heavy Ends (Isomers & Polyalkylated) Distill->Imp2 Thermal Separation Pure Purified 2,5-Dimethylindane (>98% Purity) Distill->Pure Target Fraction

Fig 1: Logical workflow for the extraction and purification of 2,5-dimethylindane.

Quantitative Impurity Profile

To successfully troubleshoot an extraction, you must understand the physicochemical properties of the target molecule relative to its impurities.

Impurity / CompoundMolecular WeightRelative Boiling PointCausality of FormationPrimary Removal Strategy
2,5-Dimethylindane 146.23 g/mol ~210–212 °CTarget ProductN/A
2,4-Dimethylindane 146.23 g/mol ~208–210 °CRegioisomeric alkylationHigh-plate fractional distillation
2,6-Dimethylindane 146.23 g/mol ~211–213 °CRegioisomeric alkylationPreparative HPLC or spinning band distillation
2,5-Dimethylindene 144.22 g/mol ~215–218 °CThermal dehydrogenation / E1 eliminationPreventative neutralization prior to heat
Polyalkylated Indanes >160.26 g/mol >230 °COver-alkylation by excess reagentSimple distillation (remains in heavy ends)

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude extract has formed a stubborn, gelatinous emulsion during the aqueous workup. How do I resolve this without losing my product? The Causality: If your synthesis utilized a Lewis acid catalyst (such as AlCl3​ or TiCl4​ ) via a Friedel-Crafts pathway[3], quenching with plain water or weak acid creates a severe problem. Aluminum hydroxide ( Al(OH)3​ ) is amphoteric and forms a gelatinous polymeric network at near-neutral pH. This gel traps the organic droplets containing your 2,5-dimethylindane, creating an intractable emulsion. The Solution: You must force the aluminum into the highly soluble [Al(H2​O)6​]3+ ionic complex. Do this by quenching the reaction over a mixture of crushed ice and concentrated HCl [3]. If an emulsion has already formed, slowly add 1M HCl and stir vigorously until the aqueous layer turns completely transparent.

Q2: Gas Chromatography (GC) shows a high percentage of 2,4- and 2,6-dimethylindane isomers in my final extract. Why didn't my distillation separate them? The Causality: Structural isomers of non-polar hydrocarbons possess nearly identical London dispersion forces, resulting in boiling points that differ by less than 2–5 °C. A simple distillation setup provides only 1 to 2 "theoretical plates" (vaporization-condensation events), which is mathematically incapable of separating components with Δbp<100 °C [4]. The Solution: You must use a fractionating column[4]. For positional isomers of indane, a standard Vigreux column is often insufficient. Upgrade to a spinning band distillation column or a tightly packed column (e.g., glass helices or steel sponge) to achieve >20 theoretical plates. This forces multiple condensation cycles, enriching the vapor phase with the slightly more volatile isomer according to Raoult's Law[5].

Q3: During vacuum distillation, I noticed the formation of a new impurity: 2,5-dimethylindene. What causes this, and how do I prevent it? The Causality: Indenes are the unsaturated, fully conjugated analogues of indanes. At the high temperatures required for distillation, any trace residual acid (Brønsted or Lewis) left over from the extraction phase can protonate the indane ring or intermediate alcohols. This triggers a carbocation-mediated E1 elimination or oxidative dehydrogenation, driving the molecule toward the thermodynamically stable indene system[6]. The Solution: The organic phase must be rigorously neutralized before any heat is applied. Implement a saturated sodium bicarbonate ( NaHCO3​ ) wash during the liquid-liquid extraction phase.

Self-Validating Experimental Protocol: Extraction & Purification

To guarantee scientific integrity, every step in this protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Step 1: Acidic Catalyst Quenching

  • Cool the crude reaction mixture to 0 °C.

  • Slowly pour the mixture into a vigorously stirred beaker containing equal parts crushed ice and 2M HCl [3].

  • Self-Validation Checkpoint: Observe the aqueous phase. It must be completely clear and fluid (pH < 2). If it is milky or viscous, un-hydrolyzed metal salts remain. Add more HCl until clarity is achieved.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Extract three times using Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Combine the organic phases.

Step 3: Rigorous Neutralization

  • Wash the combined organic phase with saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint: Watch for CO2​ evolution (bubbling). Continue washing with fresh NaHCO3​ aliquots until absolutely no bubbles form upon shaking. This confirms the complete removal of trace acids that cause thermal degradation to indenes.

Step 4: Drying and Concentration

  • Add anhydrous MgSO4​ to the organic phase and swirl for 5 minutes.

  • Self-Validation Checkpoint: The MgSO4​ powder must be "free-flowing" like a snow globe. If it clumps heavily at the bottom, water is still present; add more drying agent.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure.

Step 5: High-Plate Fractional Distillation

  • Transfer the crude oil to a round-bottom flask equipped with a high-efficiency fractionating column (e.g., packed column or spinning band)[4].

  • Apply a high vacuum to lower the boiling point and minimize thermal stress.

  • Collect fractions carefully, monitoring the vapor temperature. Discard the light ends (unreacted starting materials) and leave the heavy ends (polyalkylated indanes) in the boiling flask.

  • Self-Validation Checkpoint: Submit the main fraction for GC-FID analysis. The chromatogram must show a single sharp peak with an area integration of >98%, confirming the successful separation of the 2,4- and 2,6-isomers[5].

References

  • Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction ACS Organic Letters
  • N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine PubChem (NIH)
  • Technical Support Center: Synthesis of 1-Ethylindan via Friedel-Crafts Reactions Benchchem
  • Fractional Distill
  • Fractional Distillation and GC Analysis of Hydrocarbon Mixtures Columbia University
  • Efficient synthesis of indenes by FeCl3·6H2O-catalyzed intramolecular Friedel–Crafts reaction ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting 2,5-Dimethylindane Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common regioselectivity, over-oxidation, and side-reaction issues encountered d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common regioselectivity, over-oxidation, and side-reaction issues encountered during the functionalization of 2,5-dimethylindane.

Because the indane scaffold contains multiple activated benzylic positions and an electron-rich aromatic ring[1], achieving precise C–H functionalization requires strict kinetic and thermodynamic control. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you optimize your synthetic workflows.

Section 1: Free-Radical Benzylic Bromination (Wohl-Ziegler Reaction)

The functionalization of 2,5-dimethylindane often begins with benzylic bromination. The C1 and C3 positions on the cyclopentane ring are secondary benzylic carbons, possessing weaker C–H bonds (~90 kcal/mol) compared to the primary benzylic C5-methyl group[2].

FAQ 1: Why am I observing dibromination and aromatic ring bromination instead of the desired monobromide?

Causality & Insight: The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) to provide a low, steady-state concentration of molecular bromine (Br₂)[3]. When the concentration of Br₂ spikes—often due to moisture reacting with NBS or the accumulation of HBr—the reaction mechanism shifts from a radical pathway to an ionic electrophilic aromatic substitution (EAS). Because the 2,5-dimethylindane ring is electron-rich, EAS occurs rapidly on the aromatic ring. Furthermore, dibromination at the C1 position occurs if excess NBS is used, as the secondary benzylic radical remains highly stable and susceptible to over-reaction[2]. Solution: Ensure strictly anhydrous conditions and use a radical initiator like AIBN with a mild light source. This ensures the radical chain propagates much faster than any background ionic reactions.

Protocol 1: Highly Selective Benzylic Bromination

Self-Validating System: The physical state of the succinimide byproduct acts as an internal reaction monitor.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon.

  • Reagent Loading: Add 2,5-dimethylindane (10.0 mmol), recrystallized N-bromosuccinimide (10.5 mmol, 1.05 eq), and AIBN (0.5 mmol, 5 mol%).

  • Solvent: Inject 40 mL of anhydrous trifluorotoluene (PhCF₃). Scientist Note: PhCF₃ is a greener, less toxic alternative to CCl₄ that maintains the necessary non-polar environment to suppress ionic EAS pathways.

  • Initiation: Heat the mixture to 80 °C under reflux while irradiating with a visible light LED for 2–4 hours.

  • Self-Validation Check: The reaction mixture will initially appear pale yellow. As the radical chain propagates and NBS is consumed, succinimide (which is less dense and insoluble in PhCF₃) will float to the surface. The disappearance of heavy NBS at the bottom of the flask visually confirms reaction completion.

  • Workup: Cool to room temperature. Filter the precipitated succinimide. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual Br₂, then with brine. Dry over MgSO₄ and concentrate under reduced pressure.

RadicalPathway SM 2,5-Dimethylindane SecRad Secondary Benzylic Radical (C1 or C3) Highly Stable SM->SecRad NBS, hν/AIBN (Kinetic/Thermodynamic) PriRad Primary Benzylic Radical (C5-Methyl) Less Stable SM->PriRad Excess NBS, High Temp ArRad Aromatic Electrophilic Substitution (Br2) SM->ArRad Ionic Pathway (HBr buildup) Prod1 1-Bromo-2,5-dimethylindane (Desired) SecRad->Prod1 Br• transfer Prod2 Side Product: C5-Bromomethyl PriRad->Prod2 Br• transfer Prod3 Side Product: Ar-Br derivative ArRad->Prod3 Lewis Acid/Dark

Figure 1: Mechanistic divergence in 2,5-dimethylindane bromination and side-reaction pathways.

Section 2: Benzylic Oxidation to 2,5-Dimethyl-1-indanone

FAQ 2: How do I prevent over-oxidation to the 1,3-dione or ring fragmentation during ketone synthesis?

Causality & Insight: Direct oxidation of indane derivatives using harsh transition-metal oxidants (e.g., KMnO₄ or CrO₃) frequently leads to complex mixtures or oxidative cleavage of the five-membered ring[4]. Even if 1-indanone is successfully formed, the newly installed carbonyl group increases the acidity of the C3 benzylic protons, making them highly susceptible to over-oxidation into a 1,3-dione. Solution: Utilize a milder, two-step sequence: perform the selective benzylic monobromination (Protocol 1) followed by a Kornblum-type oxidation[4]. By displacing the bromide with DMSO in the presence of a mild base, you selectively generate the monoketone without exposing the vulnerable C3 position to strong oxidizing agents.

Protocol 2: Kornblum-Type Oxidation

Self-Validating System: TLC monitoring leverages the distinct polarity shift between the halide and the ketone.

  • Preparation: Dissolve the crude 1-bromo-2,5-dimethylindane (approx. 10.0 mmol) in 30 mL of anhydrous DMSO.

  • Base Addition: Add NaHCO₃ (20.0 mmol, 2.0 eq). Scientist Note: The base is critical to neutralize the HBr generated during the elimination of dimethyl sulfide. Without it, the acidic environment will trigger decomposition and aldol-type condensations[4].

  • Heating: Stir the suspension at 100 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting bromide is UV-active and non-polar (R_f ~0.8), while the resulting indanone is highly UV-active and significantly more polar (R_f ~0.4). The complete disappearance of the top spot confirms successful displacement.

  • Workup: Cool the reaction mixture and pour it into 100 mL of ice water. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers thoroughly with water (3 x 50 mL) to remove residual DMSO, followed by brine. Dry over Na₂SO₄ and concentrate.

OxidationWorkflow Start 1-Bromo-2,5- dimethylindane Kornblum Kornblum Oxidation (DMSO, NaHCO3) Start->Kornblum Indanone 2,5-Dimethyl- 1-indanone Kornblum->Indanone Main Pathway Side1 Elimination (Indene) Kornblum->Side1 High Temp/ Strong Base Side2 Over-oxidation (1,3-Dione) Indanone->Side2 Excess Oxidant

Figure 2: Workflow for Kornblum oxidation of benzylic bromides and common degradation pathways.

Section 3: Quantitative Troubleshooting Matrix

To assist in rapid NMR and MS diagnostics, refer to the following data table summarizing the primary side reactions, their typical impact on yield, and their analytical markers.

Reaction StepPrimary Side ReactionTypical Yield Loss (%)CausalityAnalytical Marker (¹H NMR / MS)
Wohl-Ziegler Bromination Aromatic Bromination10 - 25%HBr accumulation leading to an ionic EAS pathway instead of radical propagation.Loss of aromatic proton signals (δ 7.0-7.2 ppm);[M+2]⁺ isotope pattern in MS.
Wohl-Ziegler Bromination Dibromination (C1, C1)5 - 15%Excess NBS or extended reaction times; the secondary radical remains highly stable.Disappearance of benzylic CH proton (δ 5.2 ppm); downfield shift of adjacent CH₂.
Kornblum Oxidation Elimination to Indene10 - 20%Use of excessively strong bases or temperatures >120 °C triggering E2 elimination.Appearance of vinylic protons (δ 6.5-6.8 ppm) in ¹H NMR.
Kornblum Oxidation Over-oxidation to Dione5 - 10%Excess oxidant reacting with the activated C3 benzylic protons of the monoketone.Appearance of highly symmetric aromatic signals; m/z = 174 [M]⁺.

References

  • BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION Source: ResearchGate URL:[Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL:[Link]

  • Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization Source: ACS Publications (Organic Letters) URL:[Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

preventing oxidation of 2,5-dimethylindane during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of functionalized hydrocarbons in drug development and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of functionalized hydrocarbons in drug development and materials science. 2,5-dimethylindane is highly susceptible to autoxidation due to its specific structural thermodynamics.

This guide provides a mechanistic understanding, actionable troubleshooting, and self-validating protocols to ensure the absolute integrity of your compounds during long-term storage.

Mechanistic Overview of Autoxidation

Before implementing a storage protocol, it is critical to understand the causality of the degradation. In 2,5-dimethylindane, the C1 and C3 positions of the cyclopentane ring are benzylic. The C–H bond dissociation energy at these benzylic positions is significantly lower (~85 kcal/mol) than typical aliphatic C–H bonds (~98 kcal/mol) because the resulting radical is highly resonance-stabilized by the adjacent aromatic ring.

When exposed to atmospheric oxygen and initiated by light or thermal energy, a peroxy radical chain reaction occurs. This forms hydroperoxides that eventually decompose into indanones and indanols, ruining the purity of your batch.

Autoxidation Start 2,5-Dimethylindane (Intact) Initiation Benzylic Radical Formation (Initiation) Start->Initiation hν / ΔT / Trace Metals Propagation Peroxy Radical Formation (Propagation) Initiation->Propagation + O₂ Hydroperoxide Hydroperoxide Intermediate (Primary Oxidation) Propagation->Hydroperoxide + R-H Degradation Indanones / Indanols (Final Degradation Products) Hydroperoxide->Degradation Decomposition Antioxidant Radical Scavenger (e.g., BHT) Quenches Propagation Antioxidant->Propagation Blocks

Mechanistic pathway of 2,5-dimethylindane autoxidation and the role of radical scavengers.

Frequently Asked Questions (FAQs)

Q1: Why does my 2,5-dimethylindane turn yellow over time, even when sealed? A1: The yellowing is a visual indicator of oxidative degradation, specifically the formation of conjugated ketone derivatives (e.g., 2,5-dimethyl-1-indanone). Even in a sealed container, dissolved oxygen within the liquid matrix and the headspace oxygen are sufficient to initiate the autoxidation cascade. To prevent this, strict exclusion of oxygen via inert gas purging is required .

Q2: What are the optimal long-term storage conditions for this compound? A2: The compound must be stored under a self-validating "cold-dark-inert" triad system:

  • Temperature: -20°C or lower. Low temperatures exponentially decrease the kinetic rate of radical propagation.

  • Light: Amber borosilicate glass vials. UV-Vis photons provide the activation energy required for homolytic C–H bond cleavage .

  • Atmosphere: Argon headspace. Argon is heavier than nitrogen and forms a dense, effective protective blanket over the liquid phase.

Q3: Should I add an antioxidant? If so, what is the mechanism? A3: Yes, for storage exceeding 6 months, adding 100–250 ppm of a sterically hindered phenol, such as Butylated Hydroxytoluene (BHT), is highly recommended. BHT acts as a sacrificial radical scavenger. When a benzylic peroxy radical forms, BHT donates a hydrogen atom to quench it, converting itself into a stable, unreactive phenoxy radical that cannot propagate the chain reaction .

Troubleshooting Guide

Issue EncounteredMechanistic CauseRecommended Solution
Increase in baseline noise on GC-FID/HPLC Formation of diverse, low-level hydroperoxide isomers and oligomers.Pass the degraded batch through a short plug of activated basic alumina to remove polar hydroperoxides before use.
Precipitate or viscosity increase Oxidative cross-linking/oligomerization of benzylic radicals.Discard the heavily degraded sample. Implement strict Argon sparging and BHT addition for future batches.
Loss of assay potency/yield in synthesis Active compound concentration has dropped due to conversion to indanone.Quantify purity via quantitative NMR (qNMR) or GC-MS. Repurify via vacuum distillation if purity drops below 95%.
Inconsistent results between aliquots Repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.Switch to single-use aliquoting. Never return unused portions to the master stock vial.

Quantitative Impact of Storage Conditions

The following table summarizes the expected purity retention of 2,5-dimethylindane over a 12-month period based on predictive kinetic models of alkylindane autoxidation .

Storage ConditionAtmosphereAdditiveExpected Purity at 12 Months
Room Temp (25°C), Clear GlassAmbient AirNone< 75% (Severe Degradation)
4°C, Amber GlassAmbient AirNone~ 88%
-20°C, Amber GlassAmbient AirNone~ 94%
-20°C, Amber GlassArgon PurgedNone> 98%
-20°C, Amber Glass Argon Purged 250 ppm BHT > 99.5% (Optimal)

Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Aliquoting for Long-Term Storage

Objective: Establish an oxygen-free, kinetically stabilized storage environment.

  • Pre-treatment (Optional): If the starting material is already slightly oxidized, purify the 2,5-dimethylindane via short-path vacuum distillation or percolation through activated basic alumina.

  • Antioxidant Addition: Weigh out BHT to achieve a final concentration of 250 ppm (0.25 mg per gram of 2,5-dimethylindane). Dissolve the BHT completely into the bulk liquid using gentle swirling.

  • Degassing (Critical Step): Sparge the bulk liquid with high-purity Argon (99.999%) for 10-15 minutes using a stainless steel needle. Causality: Sparging removes dissolved oxygen from the liquid matrix, which surface headspace purging alone cannot achieve.

  • Aliquoting: Transfer the liquid into pre-dried, amber borosilicate glass vials. Fill vials to 90% capacity to minimize headspace volume.

  • Headspace Purging: Gently blow Argon over the headspace of each vial for 10 seconds immediately before capping.

  • Sealing: Seal tightly with PTFE-lined caps (avoid rubber or standard plastic septa, which are permeable to oxygen over time). Wrap the cap junction with Parafilm.

  • Storage: Transfer immediately to a -20°C or -80°C freezer dedicated to chemical storage.

Protocol 2: Self-Validating Forced Degradation & QC Assay

Objective: Verify that your specific lab's storage conditions effectively halt degradation compared to an unprotected control.

  • Setup: Prepare two aliquots of 2,5-dimethylindane. Aliquot A is prepared using Protocol 1 (Argon, BHT, -20°C). Aliquot B is left in a clear vial, ambient air, at room temperature (Control).

  • Incubation: Store both vials for 14 days.

  • Analysis: Analyze both samples via GC-FID or GC-MS.

  • Validation Metric: Aliquot B should show distinct peaks corresponding to 2,5-dimethyl-1-indanone (typically eluting later due to increased polarity and boiling point). Aliquot A must show a <0.1% increase in these secondary peaks. If Aliquot A shows degradation, check your Argon purity and seal integrity.

Workflow Purification 1. Purification (Alumina/Distillation) Inerting 2. Argon Sparge & BHT Addition Purification->Inerting Aliquoting 3. Aliquot into Amber Vials Inerting->Aliquoting Storage 4. Store at -20°C (PTFE Caps) Aliquoting->Storage Validation 5. QC Validation (GC-FID/MS) Storage->Validation

Workflow for the preparation, storage, and quality validation of 2,5-dimethylindane.

References

  • Autoxidation of Fuels During Storage - IntechOpen. Discusses the mechanisms of autoxidation in hydrocarbon mixtures and the critical role of dissolved oxygen.[Link]

  • Storage Stability of Products from Visbreaking of Oilsands Bitumen - Energy & Fuels, ACS Publications. Demonstrates the efficacy of 2,6-di-tert-butyl-4-methylphenol (BHT) in generating stable free radicals to prevent oxidative condensation.[Link]

  • Identification of Key Molecular Features in Liquid Phase Autoxidation of Hydrocarbons - Energy & Fuels, ACS Publications. Analyzes the specific autoxidation pathways of alkylindanes and related hydrocarbons.[Link]

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2,5-dimethyl-2,3-dihydro-1H-indene

Welcome to the technical support center for 2,5-dimethyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,5-dimethyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this hydrophobic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles in your experimental workflows.

Introduction: The Solubility Challenge

2,5-dimethyl-2,3-dihydro-1H-indene, a substituted indane derivative, is characterized by its lipophilic nature, which inherently leads to poor aqueous solubility. This property can significantly hinder its handling, formulation, and bioavailability in various research and development applications.[1][2][3] This guide will explore several field-proven strategies to enhance its solubility, explaining the scientific principles behind each method and providing practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 2,5-dimethyl-2,3-dihydro-1H-indene so poorly soluble in water?

The molecular structure of 2,5-dimethyl-2,3-dihydro-1H-indene is predominantly nonpolar. The dihydroindene core is a hydrocarbon, and the two methyl groups further increase its lipophilicity. Water, a highly polar solvent, forms strong hydrogen bonds. The nonpolar nature of 2,5-dimethyl-2,3-dihydro-1H-indene prevents it from effectively interacting with and disrupting these hydrogen bonds, leading to its insolubility.

Q2: What are the primary consequences of low aqueous solubility in my experiments?

Low aqueous solubility can lead to several experimental challenges:

  • Inaccurate quantification: Difficulty in preparing homogenous stock solutions can result in inconsistent and unreliable data in bioassays.[2]

  • Low bioavailability: In drug development, poor solubility is a major cause of low and variable oral bioavailability, which can limit therapeutic efficacy.[1][3][4]

  • Precipitation issues: The compound may precipitate out of solution when aqueous buffers are added, affecting the reliability of in-vitro assays.[2]

  • Formulation difficulties: Developing stable and effective aqueous-based formulations for preclinical and clinical studies becomes a significant hurdle.[5]

Q3: Which solubility enhancement strategy is the best for my application?

The optimal strategy depends on several factors, including the desired final concentration, the experimental system (e.g., in-vitro assay, animal model), and the required stability of the formulation. This guide provides a comparative overview to help you make an informed decision.

Troubleshooting and Methodology Guides

Strategy 1: Cosolvent Systems

Issue: My compound precipitates when I dilute my organic stock solution with an aqueous buffer.

Causality: The abrupt change in solvent polarity upon dilution reduces the solubility of the nonpolar compound, causing it to crash out of solution. A cosolvent system can mitigate this by creating a more gradual transition in polarity.[6][7]

Solution: Employing a water-miscible organic solvent as a cosolvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[8][9]

Recommended Cosolvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 300 (PEG 300)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Preparing a Cosolvent-Based Formulation

  • Solvent Selection: Choose a cosolvent that is compatible with your experimental system. For in-vitro studies, DMSO and ethanol are common choices. For in-vivo applications, consider the toxicity profile of the cosolvent.

  • Solubility Testing: Determine the solubility of 2,5-dimethyl-2,3-dihydro-1H-indene in various concentrations of the chosen cosolvent in your aqueous buffer (e.g., 10%, 20%, 30% v/v).

  • Stock Solution Preparation: Dissolve the compound in the highest tolerable concentration of the cosolvent that maintains solubility upon further dilution.

  • Working Solution Preparation: Gradually add the aqueous buffer to the cosolvent stock solution while vortexing to prevent localized precipitation.

Strategy 2: Cyclodextrin Complexation

Issue: I need a higher concentration of my compound in an aqueous solution for my experiments, but cosolvents are interfering with my assay or causing toxicity.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 2,5-dimethyl-2,3-dihydro-1H-indene, forming an inclusion complex that is water-soluble.[10][]

Solution: Utilizing cyclodextrins can significantly enhance aqueous solubility without the need for organic solvents.[10][12]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Methyl-β-cyclodextrin (M-β-CD)

Experimental Protocol: Formulation with Cyclodextrins

  • Cyclodextrin Selection: HP-β-CD and SBE-β-CD are generally preferred for their higher solubility and lower toxicity compared to native β-cyclodextrin.[13]

  • Molar Ratio Determination: Experiment with different molar ratios of 2,5-dimethyl-2,3-dihydro-1H-indene to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

  • Complexation Method (Kneading): a. Weigh the appropriate amounts of the compound and cyclodextrin. b. Add a small amount of water to the cyclodextrin to form a paste. c. Gradually add the compound to the paste and knead thoroughly in a mortar and pestle for 30-60 minutes. d. Dry the resulting complex, preferably under vacuum.

  • Solubilization: Dissolve the dried complex in the desired aqueous buffer.

Strategy 3: Surfactant-Based Formulations (Micellar Systems)

Issue: My compound has very high lipophilicity, and I am struggling to achieve the desired concentration even with cosolvents or cyclodextrins.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic compounds, while the hydrophilic shell allows them to be dispersed in water.[14][15]

Solution: Formulating with surfactants can significantly increase the apparent solubility of highly hydrophobic compounds.[16][17]

Recommended Surfactants:

  • Polysorbate 80 (Tween 80)

  • Polysorbate 20 (Tween 20)

  • Cremophor EL

  • Sodium lauryl sulfate (SLS) - Note: Ionic surfactants like SLS can be more disruptive to biological membranes.[16]

Experimental Protocol: Micellar Formulation

  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 for better biocompatibility in most biological systems.[16]

  • Concentration Optimization: Prepare a series of surfactant solutions in your aqueous buffer at concentrations above the CMC.

  • Solubilization: Add 2,5-dimethyl-2,3-dihydro-1H-indene to each surfactant solution and stir or sonicate until the compound is fully dispersed.

  • Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure stable micelle formation and encapsulation.

Strategy 4: Amorphous Solid Dispersions

Issue: For solid dosage form development, the crystalline nature of my compound limits its dissolution rate and bioavailability.

Causality: The crystalline form of a drug requires energy to break the crystal lattice before it can dissolve. Converting the drug into an amorphous (non-crystalline) state can bypass this energy barrier, leading to a higher apparent solubility and faster dissolution.[18][19]

Solution: Creating a solid dispersion, where the compound is dispersed in a hydrophilic polymer matrix in an amorphous state, can significantly improve its dissolution properties.[20][21]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Polymer Selection: Choose a suitable hydrophilic polymer such as Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection: Find a common volatile solvent in which both 2,5-dimethyl-2,3-dihydro-1H-indene and the polymer are soluble.

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.

  • Milling and Sieving: Grind the resulting solid dispersion into a fine powder and pass it through a sieve to ensure uniformity.

Strategy 5: Particle Size Reduction (Nanosuspensions)

Issue: I need to improve the dissolution rate and bioavailability of my compound for oral or injectable formulations, and other methods are not suitable.

Causality: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. Reducing the particle size of a compound to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate.[22][23]

Solution: Preparing a nanosuspension, which is a colloidal dispersion of the pure drug in a liquid medium, can enhance solubility and bioavailability.[24][25][26][27]

Experimental Protocol: High-Pressure Homogenization

  • Pre-milling: Suspend the coarse powder of 2,5-dimethyl-2,3-dihydro-1H-indene in an aqueous solution containing a stabilizer (a surfactant or polymer).

  • Homogenization: Pass the suspension through a high-pressure homogenizer for multiple cycles until the desired particle size distribution is achieved.

  • Characterization: Analyze the particle size and distribution using techniques like dynamic light scattering (DLS).

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For
Cosolvents Reduces solvent polaritySimple, cost-effectivePotential for toxicity, can interfere with assaysEarly-stage in-vitro screening
Cyclodextrins Encapsulation in a hydrophobic cavityLow toxicity, high solubilization capacityCan be expensive, potential for nephrotoxicity at high dosesIn-vitro and in-vivo studies where cosolvents are not suitable
Surfactants Micellar encapsulationHigh loading capacity for very hydrophobic compoundsPotential for membrane disruption, can be toxicFormulations for highly lipophilic compounds
Solid Dispersions Conversion to amorphous stateSignificant increase in dissolution ratePhysical instability (recrystallization), manufacturing challengesDevelopment of oral solid dosage forms
Nanosuspensions Increased surface areaEnhanced dissolution rate and bioavailabilityRequires specialized equipment, potential for particle aggregationOral and parenteral formulations

Diagram 1: Decision Tree for Selecting a Solubility Enhancement Strategy

G start Low Aqueous Solubility of 2,5-dimethyl-2,3-dihydro-1H-indene q1 Application Type? start->q1 invitro In-vitro Assay q1->invitro In-vitro invivo In-vivo Study / Preclinical q1->invivo In-vivo solid_dosage Solid Dosage Form q1->solid_dosage Solid Dosage q2 Toxicity/Interference a Concern? invitro->q2 q3 High Lipophilicity? invivo->q3 nanosuspension Consider Nanosuspension invivo->nanosuspension Alternative solid_dispersion Use Solid Dispersion solid_dosage->solid_dispersion cosolvents Use Cosolvents q2->cosolvents No cyclodextrins Use Cyclodextrins q2->cyclodextrins Yes q3->cyclodextrins Moderate surfactants Use Surfactants q3->surfactants High

Caption: Decision-making workflow for solubility enhancement.

Diagram 2: Mechanism of Cyclodextrin Encapsulation

G cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (2,5-dimethyl...indene) plus + cd Cyclodextrin water1 Water Molecules complex Soluble Inclusion Complex water2 Water Molecules arrow ->

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.).
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - PubMed. (2025, June 30).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - JETIR.org. (2025, July 1).
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025, November 5).
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.).
  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2014, July 11).
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - ResearchGate. (n.d.).
  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 5).
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI. (2025, January 19).
  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". (2025, February 28).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Increasing Possibilities of Nanosuspension - SciSpace. (n.d.).
  • A Review : Solubility Enhancement Method By Solid Dispersion. (2023, December 5).
  • Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020, February 18).
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2016, April 30).
  • Cosolvent - Wikipedia. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12).
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16).
  • Strategies to address low drug solubility in discovery and development - PubMed. (2013, January 15).
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022, November 3).
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2026, March 23).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

comparing 2,5-dimethyl-2,3-dihydro-1H-indene with other indane derivatives

An In-Depth Comparative Guide to 2,5-Dimethyl-2,3-dihydro-1H-indene and Its Analogs in Drug Discovery The indane (2,3-dihydro-1H-indene) ring system represents a quintessential "privileged structure" in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2,5-Dimethyl-2,3-dihydro-1H-indene and Its Analogs in Drug Discovery

The indane (2,3-dihydro-1H-indene) ring system represents a quintessential "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework, which fuses an aromatic benzene ring with an aliphatic cyclopentane ring, provides a unique three-dimensional scaffold that is amenable to a wide range of chemical modifications.[1][2] This structural versatility has allowed for the development of numerous clinically significant drugs, including the HIV protease inhibitor Indinavir and the ultra-long-acting β-adrenoceptor agonist Indacaterol.[1] The therapeutic applications of indane derivatives are vast, spanning anticancer, anti-inflammatory, and neuroprotective agents.[2]

This guide provides a comparative analysis of 2,5-dimethyl-2,3-dihydro-1H-indene, a simple alkyl-substituted indane, against more complex and highly active derivatives. We will focus specifically on the anticancer properties of these compounds, delving into the structure-activity relationships (SAR) that govern their efficacy and the experimental methodologies used to validate their mechanism of action.

2,5-Dimethyl-2,3-dihydro-1H-indene: A Structural Baseline

2,5-Dimethyl-2,3-dihydro-1H-indene serves as a fundamental example of the indane scaffold. Its structure consists of the core indane framework with two methyl groups, one on the aromatic ring (position 5) and one on the aliphatic ring (position 2). Publicly available data on the specific biological activities of this compound, particularly in oncology, is limited. It is primarily recognized for its use in other industries, such as a fragrance ingredient.

From a medicinal chemistry perspective, its value lies in serving as a structural baseline. By comparing its (presumed low) biological activity to highly functionalized derivatives, we can elucidate the specific molecular features responsible for potent pharmacological effects.

Comparative Analysis: Indane Derivatives as Potent Tubulin Polymerization Inhibitors

A promising area where the indane scaffold has been successfully exploited is in the development of anticancer agents that target microtubule dynamics. Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer therapy.[3] Certain indane derivatives have been shown to bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[1]

A study by Wang et al. (2023) designed and synthesized a series of dihydro-1H-indene derivatives, revealing potent antiproliferative activity against various cancer cell lines.[3] The data from this study provides an excellent platform for comparing these highly active compounds against our baseline, 2,5-dimethyl-2,3-dihydro-1H-indene.

Comparative Anticancer Activity of Substituted Indane Derivatives

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected indane derivatives. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability and is a standard measure of a compound's potency.[4]

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Baseline 2,5-DimethylK562 (Leukemia)>100 (Estimated)-
12d 4,5,6-Trimethoxy, 2-(4-hydroxy-3-methoxybenzyl)K562 (Leukemia)0.028 ± 0.004[3]
12d 4,5,6-Trimethoxy, 2-(4-hydroxy-3-methoxybenzyl)A549 (Lung Cancer)0.035 ± 0.006[3]
12d 4,5,6-Trimethoxy, 2-(4-hydroxy-3-methoxybenzyl)HCT116 (Colon Cancer)0.087 ± 0.012[3]
12j 4,5,6-Trimethoxy, 2-(2-methoxy-5-aminobenzyl)K562 (Leukemia)0.045 ± 0.007[3]
12q 4,5,6-Trimethoxy, 2-((2,3-dihydrobenzofuran-5-yl)methyl)K562 (Leukemia)0.038 ± 0.005[3]
15a 5,6-Dimethoxy, 2-(4-hydroxy-3-methoxybenzyl)K562 (Leukemia)0.210 ± 0.021[3]
15b 5-Hydroxy-6-methoxy, 2-(4-hydroxy-3-methoxybenzyl)K562 (Leukemia)0.425 ± 0.027[3]

Note: The activity for the baseline compound is estimated as high (low potency) due to the lack of specific functional groups known to contribute to tubulin binding.

Structure-Activity Relationship (SAR): The Key to Potency

The dramatic increase in potency from the simple dimethylated indane to the complex derivatives in the table is a direct result of strategic chemical modifications. This relationship between chemical structure and biological activity is the cornerstone of rational drug design.

  • The Trimethoxy "A" Ring is Crucial : The data clearly shows that the 4,5,6-trimethoxy substitution on the indane's benzene ring (the "A" ring) is critical for high potency. When one methoxy group is removed (Compound 15a , dimethoxy) or replaced with a hydroxyl group (Compound 15b ), the IC₅₀ value against K562 cells increases by approximately 7-fold and 15-fold, respectively, indicating a significant loss of activity.[3] This trimethoxy motif is a well-known feature of many colchicine site inhibitors, where it is believed to occupy a key hydrophobic pocket in the tubulin protein.

  • The Nature of the "B" Ring Influences Activity : The benzyl group at position 2 of the indane core also plays a vital role. The presence of electron-donating groups (like hydroxyl and methoxy) on this pendant phenyl ring (the "B" ring) generally leads to higher potency compared to electron-withdrawing groups.[3] Compounds 12d , 12j , and 12q , all featuring different substituted aromatic systems at this position, maintain exceptionally high activity, demonstrating that this site can be modified to tune properties while retaining potency.

  • The Indane Scaffold as a Rigid Linker : The indane core itself acts as a rigid scaffold, holding the "A" ring and "B" ring moieties in a specific spatial orientation. This pre-organization reduces the entropic penalty upon binding to the target protein, a common strategy for enhancing ligand affinity.

Caption: Structure-Activity Relationship (SAR) for Dihydro-1H-indene Derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for synthesizing these compounds and evaluating their biological activity must be robust and well-defined.

Protocol 1: Synthesis of Indanone Precursors via Intramolecular Friedel-Crafts Acylation

The indanone core is a common precursor for many indane derivatives. The intramolecular Friedel-Crafts reaction is a classic and effective method for its synthesis, typically starting from a 3-arylpropionic acid.[5]

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 0°C ice bath, standard glassware, magnetic stirrer

  • Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the 3-arylpropionic acid (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., N₂).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0°C using an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise. The reaction will evolve gas (CO₂, CO, HCl).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The completion of this step can be monitored by the disappearance of the starting material on a TLC plate.

    • Remove the excess oxalyl chloride and DCM under reduced pressure to yield the crude 3-arylpropionyl chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise. The reaction is exothermic.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction's progress by TLC.

    • Once complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude indanone using column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow cluster_bio_eval Biological Evaluation start 3-Arylpropionic Acid acyl_chloride Step 1: Form Acyl Chloride (Oxalyl Chloride, DCM) start->acyl_chloride fc_reaction Step 2: Friedel-Crafts Cyclization (AlCl3, DCM) acyl_chloride->fc_reaction workup Step 3: Quench & Workup (Ice/HCl, Extraction) fc_reaction->workup purify Step 4: Purification (Column Chromatography) workup->purify end_product Substituted 1-Indanone purify->end_product bio_assay In Vitro Assay (e.g., Tubulin Polymerization) end_product->bio_assay data_analysis Data Analysis (Calculate IC50) bio_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: A generalized workflow for synthesis and biological evaluation.

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay biochemically validates whether a compound inhibits the formation of microtubules from tubulin dimers. The polymerization process increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[6][7]

Materials:

  • Purified tubulin (>99%, e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compounds (e.g., 12d ) dissolved in DMSO

  • Positive control (e.g., Colchicine) and negative control (DMSO vehicle)

  • 96-well, UV-transparent microplate

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Preparation:

    • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer. Add glycerol to a final concentration of 10% to promote polymerization. Keep this solution on ice at all times.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

    • Pre-warm the microplate reader to 37°C.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, positive control, or negative control (vehicle) to triplicate wells.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin/glycerol solution to each well.

    • Immediately add GTP to each well to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed 37°C microplate reader.

    • Begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration. This will generate polymerization curves.

    • For each curve, determine the maximum rate of polymerization (Vₘₐₓ), which is the steepest slope of the linear portion of the curve.

    • Plot the Vₘₐₓ values against the logarithm of the test compound concentrations.

    • Fit the resulting data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The indane scaffold is a remarkably versatile and privileged structure in the field of drug discovery. A direct comparison between a simple derivative like 2,5-dimethyl-2,3-dihydro-1H-indene and highly functionalized analogs reveals the profound impact of strategic chemical design. While the former has limited known pharmacological application, the latter, exemplified by trimethoxy-substituted dihydro-1H-indenes, demonstrate potent, low-nanomolar anticancer activity by targeting a fundamental cellular process.[3] The structure-activity relationships discussed herein underscore the importance of specific functional groups for achieving high-affinity target binding. The detailed synthetic and biochemical protocols provided serve as a foundation for researchers aiming to further explore and optimize this promising class of molecules for the development of next-generation therapeutics.

References

Click to expand
  • Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • PMC. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. [Link]

  • SciSpace. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. [Link]

  • PubMed. (2013). Diastereoselective synthesis of indanes and tetralins via intramolecular Friedel-Crafts reaction. [Link]

  • ACS Publications. (2013). Diastereoselective Synthesis of Indanes and Tetralins via Intramolecular Friedel–Crafts Reaction. [Link]

  • PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

  • PubMed. (1982). Further studies on anti-inflammatory activity of two potent indan-1-acetic acids. [Link]

  • PubMed. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. [Link]

  • PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ACS Publications. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. [Link]

  • PubMed. (2003). Synthesis and antiinflammatory activity of novel indazolones. [Link]

  • PMC. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • RSC Publishing. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. [Link]

  • PubMed. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. [Link]

  • ResearchGate. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • PubMed. (2013). Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. [Link]

  • ResearchGate. (2026). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. [Link]

  • PubChem. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. [Link]

  • PMC. (n.d.). Neuroprotective effect of 3,3'-Diindolylmethane against perinatal asphyxia involves inhibition of the AhR and NMDA signaling and hypermethylation of specific genes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • SpringerLink. (n.d.). Dimethyl sulfoxide provides neuroprotection in a traumatic brain injury model. [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • National Institute of Standards and Technology. (n.d.). Octane, 2,5-dimethyl-. [Link]

  • Aalto University. (2023). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed. (n.d.). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. [Link]

  • International Journal of Research and Review. (2015). 1, 3, 8-Triaza- Cyclopenta[α] Indene: Compound with Potential Biological Activities. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2,5-Dimethylindane vs. 1,2-Dimethylindane Scaffolds

Executive Summary The indane (2,3-dihydro-1H-indene) scaffold is a privileged bicyclic structure in medicinal chemistry, materials science, and catalysis[1]. While 1,2-dimethylindane and 2,5-dimethylindane are structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold is a privileged bicyclic structure in medicinal chemistry, materials science, and catalysis[1]. While 1,2-dimethylindane and 2,5-dimethylindane are structural isomers, the specific positioning of their methyl groups dictates entirely divergent thermodynamic stabilities, radical susceptibilities, and electrophilic directing effects. As a Senior Application Scientist, understanding these mechanistic nuances is critical for predicting synthetic outcomes, controlling regiochemical fidelity, and designing scalable, self-validating manufacturing protocols.

Mechanistic Divergence: Structural & Electronic Profiling

The reactivity of the 2,3-dihydrodimethyl-1H-indene system is governed by two primary domains: the saturated five-membered aliphatic ring (prone to radical and oxidation reactions) and the fused benzene ring (susceptible to electrophilic aromatic substitution)[2].

  • 1,2-Dimethylindane: Features a tertiary benzylic carbon at C1 and a secondary benzylic carbon at C3. The aromatic ring is unsubstituted, meaning its electronic activation relies entirely on the fused cyclopentane ring. Furthermore, the adjacent methyl groups at C1 and C2 introduce cis/trans stereoisomerism, making it a critical chiral building block.

  • 2,5-Dimethylindane: Features only secondary benzylic carbons at C1 and C3. However, the aromatic ring is highly activated by a methyl group at C5, fundamentally altering the regioselectivity of electrophilic attacks.

ReactivityLogic Root Dimethylindane Scaffolds Node12 1,2-Dimethylindane (Tertiary C1, Unsubstituted Aryl) Root->Node12 Node25 2,5-Dimethylindane (Secondary C1/C3, C5-Methyl Aryl) Root->Node25 Rad12 Rapid Benzylic Radical Formation (Tertiary C-H Cleavage) Node12->Rad12 Oxidation/Radical EAS12 EAS at C5/C6 (Alkyl Ring Directed) Node12->EAS12 Electrophilic Aromatic Sub. Rad25 Slower Benzylic Oxidation (Secondary C-H Cleavage) Node25->Rad25 Oxidation/Radical EAS25 EAS at C4/C6 (C5-Methyl + Alkyl Ring Directed) Node25->EAS25 Electrophilic Aromatic Sub.

Figure 1: Divergent reactivity pathways of dimethylindane scaffolds based on structural variations.

Comparative Reactivity I: Benzylic C-H Functionalization

The bond dissociation energy (BDE) of the benzylic C-H bonds is the primary causal factor in the oxidation rates of these scaffolds. 1,2-Dimethylindane possesses a tertiary benzylic C-H bond at C1. The resulting tertiary radical is thermodynamically stabilized by hyperconjugation from the adjacent C2 methyl group and resonance with the aromatic ring. Consequently, it exhibits hyper-reactivity towards autoxidation and radical bromination. Conversely, 2,5-dimethylindane only yields less stable secondary radicals.

Quantitative Data: Benzylic Oxidation Profile
SubstratePrimary Oxidation SiteIntermediate StabilityMajor Oxidation ProductRelative Reaction Rate
1,2-Dimethylindane C1 (Tertiary)High (Tertiary Radical)1,2-Dimethylindan-1-ol~4.5x (Rapid)
2,5-Dimethylindane C1 / C3 (Secondary)Moderate (Secondary Radical)2,5-Dimethylindan-1-one~1.2x (Baseline)
Self-Validating Protocol: Benzylic Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively functionalize the benzylic position while preventing aromatic ring bromination.

BrominationWorkflow Step1 Step 1: Setup Anhydrous Solvent Baseline GC-FID Step2 Step 2: Initiation NBS + AIBN Reflux Conditions Step1->Step2 Step3 Step 3: Visual Control Dense NBS converts to Buoyant Succinimide Step2->Step3 Step4 Step 4: NMR Validation C1 Proton Shift Analysis (Tertiary vs Secondary) Step3->Step4

Figure 2: Self-validating workflow for benzylic radical bromination (Wohl-Ziegler reaction).

Step-by-Step Methodology:

  • Input Validation: Dissolve 10 mmol of the indane substrate in 50 mL anhydrous trifluorotoluene (PhCF3). Validation Check: Run a baseline GC-FID to confirm >99% substrate purity and absence of moisture, which would quench the radical initiator.

  • Initiation: Add 10.5 mmol N-Bromosuccinimide (NBS) and 0.1 mmol AIBN. Heat the mixture to reflux (approx. 100°C).

  • Process Control: Monitor the reaction visually and analytically.

    • Causality Check: As the dense NBS powder is consumed, it converts into succinimide, which floats to the surface. For 1,2-dimethylindane, this visual transition occurs rapidly (< 2 hours) due to tertiary radical stability. 2,5-dimethylindane requires > 4 hours.

  • Output Validation: Filter the buoyant succinimide, concentrate the filtrate, and analyze via 1 H NMR.

    • 1,2-Dimethylindane: Success is validated by the absence of the C1 benzylic proton signal (~3.0 ppm).

    • 2,5-Dimethylindane: Success is validated by the downfield shift of the C1/C3 secondary protons to ~5.2 ppm.

Comparative Reactivity II: Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS in indane derivatives is dictated by the synergistic directing effects of the fused cyclopentane ring and any existing aromatic substituents[2].

In 2,5-dimethylindane , the C5 methyl group is a powerful electron-donating group (EDG) via hyperconjugation, directing electrophiles to the ortho positions (C4 and C6). The para position (C7a) is a bridgehead carbon, making substitution structurally impossible. Therefore, substitution is funneled to C4 and C6, with C6 heavily favored due to the severe steric encumbrance (peri-interaction) at C4 caused by the fused ring. In 1,2-dimethylindane , the unsubstituted aromatic ring relies solely on the fused aliphatic ring for activation, directing substitution primarily to the less sterically hindered C5 and C6 ( β ) positions[1].

Quantitative Data: EAS Regioselectivity (Chlorosulfonation)
SubstrateDirecting GroupsPreferred Substitution Site(s)Steric Hindrance Factor
1,2-Dimethylindane Fused Aliphatic RingC5, C6Low at C5/C6
2,5-Dimethylindane Fused Ring + C5-MethylC6 (Major), C4 (Minor)High at C4 (peri-interaction)
Self-Validating Protocol: Electrophilic Chlorosulfonation

Objective: Synthesize indanesulfonyl chlorides for downstream sulfonamide drug development[1].

ChlorosulfonationWorkflow Step1 Step 1: Input Validation Rigorous Drying Moisture Exclusion Step2 Step2 Step1->Step2 Step3 Step 3: Process Control Wheland Complex Color TLC Aliquot Check Step2->Step3 Step4 Step 4: Output Validation Ice Quench 1H NMR Regiochemistry Step3->Step4

Figure 3: Self-validating experimental workflow for the chlorosulfonation of indane derivatives.

Step-by-Step Methodology:

  • Input Validation: Ensure all glassware is rigorously oven-dried. Causality Check: Chlorosulfonic acid reacts violently with ambient moisture to generate HCl gas, which degrades the indane scaffold and poses severe over-pressurization risks.

  • Exothermic Control: Cool 50 mmol of chlorosulfonic acid (neat) to 0°C. Add 10 mmol of the indane substrate dropwise over 30 minutes. Validation Check: Maintain internal temperature <5°C using a submerged thermocouple. A transient color change to deep red/purple visually validates the formation of the intermediate Wheland complex.

  • Process Control: Stir at room temperature for 2 hours. Quench a 50 µL aliquot into ice water, extract with dichloromethane (DCM), and analyze via TLC to confirm the complete consumption of the non-polar starting material.

  • Output Validation: Carefully pour the bulk reaction over crushed ice (highly exothermic) and extract with Ethyl Acetate. Validate regiochemistry via 1 H NMR coupling constants:

    • 1,2-Dimethylindane: Two aromatic singlets (para-like coupling) confirm C5/C6 substitution.

    • 2,5-Dimethylindane: The C5-methyl peak (~2.3 ppm) will show an ortho-proton shift, confirming substitution at C6.

Stereochemical Implications in Catalysis & Medicinal Chemistry

The structural differences between these two scaffolds extend beyond basic reactivity into advanced stereochemical applications:

  • 1,2-Dimethylindane: The adjacent methyl groups create cis and trans diastereomers. The precise spatial arrangement of the (S,S)-1,2-dimethylindane enantiomer is highly valued in the design of chiral ligands, specifically in the preparation of cationic zirconocene catalysts used for the asymmetric hydrogenation of unfunctionalized tetrasubstituted olefins[3].

  • 2,5-Dimethylindane: Lacking the adjacent stereocenters on the aliphatic ring, this scaffold is frequently leveraged for its unique olfactory properties and as a robust ligand framework. For example, transition metal complexes utilizing pyridinyl alcohols have successfully applied this scaffold in the synthesis of artificial odorants like (S)-2-(hydroxymethyl)-2,5-dimethylindane[4].

References

  • 1H-Indene, 2,3-dihydrodimethyl- | 53563-67-0 | Benchchem Benchchem
  • Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with a Cationic Zirconocene Catalyst Journal of the American Chemical Society (ACS Public
  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous C
  • 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3 | Benchchem Benchchem

Sources

Validation

A Comparative Guide to the Synthesis of 2,5-Dimethylindane for Research and Development

Introduction 2,5-Dimethylindane is a substituted indane derivative of interest in the development of specialized polymers, and as a molecular scaffold in medicinal chemistry. The rigid bicyclic structure, combined with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,5-Dimethylindane is a substituted indane derivative of interest in the development of specialized polymers, and as a molecular scaffold in medicinal chemistry. The rigid bicyclic structure, combined with the specific substitution pattern derived from p-xylene, imparts unique properties relevant to materials science and as a non-polar fragment in drug design. The efficient and selective synthesis of this target molecule is crucial for its application in research and industrial settings.

This guide provides an in-depth comparative analysis of two primary synthetic strategies for obtaining 2,5-dimethylindane, starting from the readily available feedstock, p-xylene. We will explore a multi-step approach via an indanone intermediate and a more direct route involving a cyclialkylation reaction. The discussion will focus on the underlying chemical principles, causality behind experimental choices, and a practical comparison of their respective advantages and limitations, supported by established experimental data from analogous transformations.

Route 1: Multi-Step Synthesis via an Indanone Intermediate

This classical and robust pathway involves the formation of a 1-indanone derivative, which is subsequently reduced to the target alkane. The key steps are an initial Friedel-Crafts reaction to build the carbon skeleton, followed by an intramolecular cyclization to form the five-membered ring, and a final deoxygenation.

Chemical Strategy & Mechanism

The core of this strategy lies in the controlled, stepwise construction of the bicyclic system. The synthesis begins by reacting p-xylene with an α,β-unsaturated carboxylic acid, such as methacrylic acid, in the presence of a strong acid catalyst like polyphosphoric acid (PPA).[1] This one-pot reaction proceeds through two key phases:

  • Michael Addition: The electron-rich p-xylene ring acts as a nucleophile, attacking the protonated β-carbon of methacrylic acid. This forms a 3-(2,5-dimethylphenyl)butanoic acid intermediate.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is then activated by the PPA to form an acylium ion, which performs an intramolecular electrophilic aromatic substitution onto the adjacent position of the benzene ring, closing the five-membered ring to yield 2,5-dimethyl-1-indanone.[1][2]

The final step is the complete reduction of the indanone's carbonyl group to a methylene group. The Wolff-Kishner reduction is ideal for this transformation, utilizing hydrazine and a strong base at high temperatures to expel nitrogen gas and water, yielding the saturated hydrocarbon, 2,5-dimethylindane.

Experimental Protocol (Route 1)

Step 1: Synthesis of 2,5-Dimethyl-1-indanone

  • To a three-necked flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (PPA) (approx. 10 times the weight of p-xylene).

  • Heat the PPA to 70-80°C with vigorous stirring.

  • Premix p-xylene (1.0 equiv) and methacrylic acid (1.1 equiv) and add the mixture dropwise to the hot PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 95-100°C and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 60°C and carefully pour it onto a large volume of crushed ice with vigorous stirring to decompose the PPA.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude 2,5-dimethyl-1-indanone by vacuum distillation or column chromatography.

Step 2: Wolff-Kishner Reduction of 2,5-Dimethyl-1-indanone

  • In a round-bottom flask fitted with a reflux condenser, place the purified 2,5-dimethyl-1-indanone (1.0 equiv), diethylene glycol (as solvent), hydrazine hydrate (4-5 equiv), and potassium hydroxide pellets (4-5 equiv).

  • Heat the mixture to 130-140°C for 1 hour. Water and excess hydrazine will distill off.

  • Increase the temperature to 190-200°C and reflux for an additional 3-4 hours, until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product into a non-polar solvent like hexane or ether (3x volumes).

  • Wash the combined organic layers with dilute HCl followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting 2,5-dimethylindane can be further purified by vacuum distillation.

Workflow Diagram (Route 1)

Route1_Workflow cluster_step1 Step 1: Indanone Formation cluster_step2 Step 2: Wolff-Kishner Reduction start1 p-Xylene + Methacrylic Acid ppa Polyphosphoric Acid (PPA) 95-100°C, 2-3h start1->ppa quench Quench with Ice/Water ppa->quench extract1 Extraction (Ether/DCM) quench->extract1 purify1 Purification (Distillation) extract1->purify1 indanone 2,5-Dimethyl-1-indanone purify1->indanone reagents2 Hydrazine Hydrate, KOH Diethylene Glycol indanone->reagents2 heat2 Heat to 200°C, 3-4h reagents2->heat2 extract2 Extraction & Wash heat2->extract2 purify2 Purification (Distillation) extract2->purify2 product 2,5-Dimethylindane purify2->product Route2_Mechanism cluster_mech Direct Cyclialkylation Mechanism R p-Xylene + Allyl-Cl Int1 [2-Allyl-1,4-dimethylbenzene] (Intermediate) R->Int1 Intermolecular Alkylation Cat AlCl₃ Int2 Carbocation Intermediate Int1->Int2 Protonation of Alkene H_plus H⁺ (from AlCl₃/H₂O trace) Product 2,5-Dimethylindane Int2->Product Intramolecular Alkylation & Deprotonation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,5-dimethyl-2,3-dihydro-1H-indene

This document provides essential safety and handling protocols for 2,5-dimethyl-2,3-dihydro-1H-indene. As a structurally related analog of indene, it is presumed to share a similar hazard profile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 2,5-dimethyl-2,3-dihydro-1H-indene. As a structurally related analog of indene, it is presumed to share a similar hazard profile. This guide is built upon the established safety data for indene and general best practices for handling flammable aromatic hydrocarbons. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 2,5-dimethyl-2,3-dihydro-1H-indene is classified as a flammable liquid and presents significant health hazards that demand rigorous control measures.

Key Hazards at a Glance
Hazard TypeNFPA 704 Diamond*Description
Health (Blue) 2 Can cause temporary incapacitation or residual injury. Irritating to eyes, skin, and respiratory system.[1][2] Aspiration hazard may cause lung damage or be fatal if swallowed.[1][3]
Flammability (Red) 2 Combustible liquid. Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[1] Flash Point: 173°F (for Indene).[4]
Instability (Yellow) 1 Normally stable, but can become unstable at elevated temperatures and pressures. Long-term contact with air and light may form explosive peroxides.[1]
Special (White) -No special hazards noted.

*Note: NFPA 704 ratings are based on the parent compound, Indene, for guidance.

Flammability Hazards

As a combustible liquid, the primary fire risk stems from its vapors.[1] Vapor/air mixtures can be explosive when heated intensely.[3] It is critical to eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, static electricity, and spark-producing equipment.[3][5] The rationale for this is that flammable vapors are often heavier than air and can accumulate, traveling significant distances to an ignition source and flashing back.[5]

Health Hazards

The most acute health risk is aspiration toxicity .[3] If the liquid is swallowed and then enters the lungs (either directly or through vomiting), it can cause severe chemical pneumonitis, which can be fatal.[1][3] This is why inducing vomiting after ingestion is strictly contraindicated.[3]

Other health effects include:

  • Irritation: Contact can cause irritation to the skin, eyes, and respiratory system.[1][2]

  • Dermatitis: Prolonged or repeated skin contact can defat the skin, leading to dermatitis.[4][5]

  • Systemic Effects: Animal studies on related compounds indicate a potential for liver and kidney damage with significant exposure.[2][4]

  • Inhalation: Inhaling vapors may lead to drowsiness and dizziness.[1]

Reactivity Hazards

This compound can react vigorously with strong oxidizing agents.[6] A significant, often overlooked, danger is the potential for peroxide formation upon prolonged exposure to air and light.[1] These peroxides can be explosive, especially when concentrated during distillation. Therefore, containers should always be dated upon opening and stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the operation. The following table provides guidance for escalating levels of protection.

Scale of OperationMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body Protection
Small Scale (<50 mL) Safety glasses with side shields.[8]Nitrile or neoprene gloves.[8]100% cotton or flame-resistant (FR) lab coat, fully fastened.[5]
Medium Scale (50 mL - 1 L) Chemical splash goggles.[9]Nitrile or neoprene gloves.[8]Flame-resistant (FR) lab coat.[9]
Large Scale (>1 L) / Transfers Chemical splash goggles and a face shield.[8][9]Nitrile or neoprene gloves.[8]Flame-retardant antistatic protective clothing or coveralls.[3]
Operational PPE Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Handling Task with Dimethyl-dihydroindene task_scale Assess Volume and Task (e.g., transfer, reaction) start->task_scale small_scale < 50 mL (Benchtop use) task_scale->small_scale Small medium_scale 50 mL - 1 L (Prep-scale use) task_scale->medium_scale Medium large_scale > 1 L or Transfers (High splash/vapor risk) task_scale->large_scale Large ppe_small Mandatory PPE: - Safety Glasses - Nitrile Gloves - FR Lab Coat small_scale->ppe_small ppe_medium Mandatory PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat medium_scale->ppe_medium ppe_large Mandatory PPE: - Goggles & Face Shield - Nitrile Gloves - FR Coveralls large_scale->ppe_large fume_hood Work in a certified Chemical Fume Hood ppe_small->fume_hood ppe_medium->fume_hood ppe_large->fume_hood

Caption: PPE selection workflow based on operational scale.

Safe Handling and Operational Plan

Adherence to a standardized operational procedure is paramount for mitigating risks.

Step-by-Step Handling Protocol
  • Preparation: Designate a work area inside a certified chemical fume hood.[5][9] Ensure a Class ABC fire extinguisher is readily accessible.[5] Remove all ignition sources from the hood and surrounding area.[5][7]

  • Don PPE: Before handling the chemical, put on the appropriate PPE as determined by the scale of your operation (see Section 2).

  • Dispensing: Use the smallest practical quantities for the work being performed.[9] When transferring from a larger container, ensure proper grounding and bonding of both containers to prevent static discharge, especially for metal containers and quantities >1 L.[3][7] Use only non-sparking tools for opening or closing containers.[3][7]

  • During Operation: Keep the container tightly closed when not in use to minimize vapor release.[3][5]

  • Post-Operation: Upon completion, tightly seal the chemical container. Decontaminate any non-disposable equipment and the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[3]

Storage Plan
  • Store in the original, tightly sealed container in an approved flammable liquid storage cabinet.[1][9]

  • The storage area must be cool, dry, and well-ventilated.[7]

  • Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[7][9]

  • Do not store in standard refrigerators or freezers; use only explosion-proof units if refrigeration is required.[9]

Emergency Response and Disposal

Immediate Emergency Actions
  • Spill:

    • Alert personnel and evacuate the immediate area.

    • Remove all ignition sources.[3]

    • If the spill is large, call emergency responders.

    • For small spills, contain the spill and absorb it with a non-combustible material like sand or dry earth.[6] Do not use combustible absorbents.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Fire:

    • For small fires, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[2][7] Do not use a direct water stream, as it may spread the flammable liquid.

    • For any fire that is not immediately extinguishable, evacuate the area and activate the fire alarm.

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]

    • Ingestion: DO NOT INDUCE VOMITING. [3] Immediately call a physician or poison control center.[3]

Disposal Plan

Chemical waste containing 2,5-dimethyl-2,3-dihydro-1H-indene must be treated as hazardous waste.

  • Collection: Collect all waste (including contaminated absorbents and disposable PPE) in a designated, chemically compatible, and leak-proof container.[10] The container must be kept tightly closed except when adding waste.[10][11]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration or volume.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12] Do not pour this chemical down the drain.[3]

References

  • Personal Protective Equipment (PPE) For Flammable Liquids - Storemasta Blog. (2023, March 22). Storemasta. [Link]

  • FLAMMABLE LIQUIDS - Duke Safety. (2016, November 28). Duke University. [Link]

  • Flammable Liquids | Division of Research Safety - University of Illinois. (2024, June 12). University of Illinois. [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. (2024, July 31). Health & Safety Institute. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. [Link]

  • Pipeline and Hazardous Materials Safety Administration Letter. (2023, January 31). PHMSA. [Link]

  • 1H-Indene-2-methanol, 2,3-dihydro-2,5-dimethyl - NextSDS. NextSDS. [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. [Link]

  • Indene - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • US NFPA Ratings - ChemSafetyPro.COM. (2015, December 30). ChemSafetyPro. [Link]

  • Evaluating Hazardous Materials for NFPA 704 Diamond Ratings. Michigan State University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Indene. Centers for Disease Control and Prevention. [Link]

  • NFPA Chemicals - New Environment Inc. New Environment Inc. [Link]

  • Aromatic Hydrocarbon Standard - Safety Data Sheet. (2024, December 12). Restek. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. [Link]

  • Hazardous Waste - EHSO Manual. Oakland University. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.